N-(2-Propynyl)-2,4-dinitroaniline
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H7N3O4 |
|---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
2,4-dinitro-N-prop-2-ynylaniline |
InChI |
InChI=1S/C9H7N3O4/c1-2-5-10-8-4-3-7(11(13)14)6-9(8)12(15)16/h1,3-4,6,10H,5H2 |
InChI Key |
MVSHOHFTBBBTLR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
N-(2-Propynyl)-2,4-dinitroaniline chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of N-(2-Propynyl)-2,4-dinitroaniline. The information is intended for researchers, scientists, and professionals in drug development who are interested in the chemical characteristics and potential applications of this compound. Due to the limited availability of published experimental data for this specific molecule, this guide combines established knowledge of related compounds, general synthetic methodologies, and predicted properties to offer a thorough profile.
Chemical Structure and Identity
This compound is a derivative of 2,4-dinitroaniline, featuring a propargyl group attached to the amine nitrogen. The chemical structure is characterized by a benzene ring substituted with two nitro groups at positions 2 and 4, and an N-propargyl amine substituent.
Chemical Structure:
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | N-(prop-2-yn-1-yl)-2,4-dinitroaniline |
| Molecular Formula | C₉H₇N₃O₄ |
| Molecular Weight | 221.17 g/mol |
| Canonical SMILES | C#CCNC1=CC=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-] |
| InChI Key | Not available in searched sources. |
| CAS Number | 35571-70-9 |
Physicochemical Properties
Table 2: Summary of Physicochemical Properties
| Property | Value | Source/Comment |
| Melting Point | Data not available for this compound. (For reference, the melting point of 2,4-dinitroaniline is 187.5-188 °C) | |
| Boiling Point | Data not available. | |
| Solubility | Expected to have low solubility in water, similar to other dinitroanilines. Soluble in organic solvents like DMF, DMSO, and acetone. | General chemical knowledge. |
| pKa | Data not available. The presence of two electron-withdrawing nitro groups significantly decreases the basicity of the aniline nitrogen. |
Spectral Data
Detailed experimental spectral data for this compound is scarce. However, based on the known chemical shifts of similar compounds, the following are the expected NMR spectral characteristics.
Table 3: Predicted NMR Spectral Data for this compound
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |
| H-3 | ~8.9 | d | Aromatic CH |
| H-5 | ~8.3 | dd | Aromatic CH |
| H-6 | ~7.2 | d | Aromatic CH |
| Methylene (-CH₂-) | ~4.2 | d | Propargyl CH₂ |
| Alkyne (-C≡CH) | ~2.3 | t | Propargyl CH |
| ¹³C NMR | Chemical Shift (ppm) | Assignment | |
| C-1 (C-NH) | ~147 | Aromatic C | |
| C-2 (C-NO₂) | ~137 | Aromatic C | |
| C-3 | ~128 | Aromatic CH | |
| C-4 (C-NO₂) | ~130 | Aromatic C | |
| C-5 | ~122 | Aromatic CH | |
| C-6 | ~115 | Aromatic CH | |
| Methylene (-CH₂) | ~32 | Propargyl CH₂ | |
| Alkyne (-C≡CH) | ~79 | Propargyl C | |
| Alkyne (-C≡CH) | ~73 | Propargyl CH |
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound is the nucleophilic aromatic substitution reaction between 2,4-dinitroaniline and a propargyl halide.
General Experimental Protocol: Propargylation of 2,4-Dinitroaniline
A common method for the synthesis of this compound involves the reaction of 2,4-dinitroaniline with propargyl bromide in the presence of a base.
Reaction:
Materials:
-
2,4-Dinitroaniline
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 2,4-dinitroaniline in dimethylformamide (DMF), add potassium carbonate.
-
Slowly add propargyl bromide to the reaction mixture.
-
The reaction is typically stirred at room temperature or with gentle heating for several hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
This reaction proceeds with a reported yield of 45-60%. The electron-withdrawing nature of the two nitro groups on the aniline ring reduces the nucleophilicity of the amine, which may necessitate slightly harsher reaction conditions compared to the propargylation of more electron-rich anilines.
An In-depth Technical Guide to the Synthesis of N-(2-Propynyl)-2,4-dinitroaniline
This technical guide provides a comprehensive overview of the primary synthesis pathways for N-(2-Propynyl)-2,4-dinitroaniline, a compound of interest for researchers in medicinal chemistry and materials science. The document details two principal synthetic routes, including reaction mechanisms, experimental protocols derived from analogous procedures, and tabulated data for key reagents.
Introduction
This compound incorporates the functionalities of a dinitrophenylamine and a terminal alkyne. The dinitrophenyl moiety is a well-known hapten and a key structural element in various dyes and energetic materials. The propargyl group (2-propynyl) is a versatile functional handle, enabling further molecular elaboration through reactions such as "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and Mannich reactions. The combination of these features makes the target molecule a valuable intermediate for the synthesis of more complex chemical probes, bioactive molecules, and functional polymers.
Two primary and chemically robust pathways for the synthesis of this compound are presented:
-
Route A: Nucleophilic Aromatic Substitution (SNAr) of 1-chloro-2,4-dinitrobenzene with propargylamine.
-
Route B: N-Alkylation of 2,4-dinitroaniline with propargyl bromide.
Route A: Nucleophilic Aromatic Substitution Pathway
This pathway is arguably the most direct method, leveraging the high reactivity of 1-chloro-2,4-dinitrobenzene towards nucleophilic attack. The two electron-withdrawing nitro groups strongly activate the aromatic ring, making the carbon atom attached to the chlorine atom highly electrophilic and susceptible to substitution by a nucleophile like propargylamine.[1][2]
Reaction Scheme
Diagram 1. SNAr Synthesis of this compound.
Experimental Protocol
The following protocol is a representative procedure adapted from the synthesis of a structurally similar compound, N-(2-Propynyl)-2-methyl-4-nitroaniline. Researchers should optimize conditions as necessary.
-
Reaction Setup: To a suspension of anhydrous potassium carbonate (2.5 eq.) in dimethyl sulfoxide (DMSO, ~5 mL per 1 g of substrate) in a round-bottom flask, add triethylamine (1.5 eq.) and propargylamine (1.0 eq.).
-
Addition of Substrate: Add 1-chloro-2,4-dinitrobenzene (1.0 eq.) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to 50 °C and maintain this temperature, with stirring, for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and pour it into a beaker containing ice-water. A yellow-orange precipitate should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.
Route B: N-Alkylation Pathway
This route involves the direct alkylation of the amine group of 2,4-dinitroaniline with propargyl bromide. The nucleophilicity of the amine in 2,4-dinitroaniline is reduced by the electron-withdrawing nitro groups, necessitating the use of a base to facilitate the reaction.[3] This method has been reported to provide moderate yields.
Reaction Scheme
Diagram 2. N-Alkylation Synthesis of this compound.
Experimental Protocol
The following is a general procedure based on the literature for the N-alkylation of anilines.
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dinitroaniline (1.0 eq.) in anhydrous dimethylformamide (DMF, ~10 mL per 1 g).
-
Addition of Base: Add anhydrous potassium carbonate (2.0-3.0 eq.) to the solution.
-
Addition of Alkylating Agent: Add propargyl bromide (1.1-1.5 eq., typically as an 80% solution in toluene) dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary. Monitor the reaction progress by TLC.
-
Workup and Isolation: Upon completion, pour the reaction mixture into ice-water. Collect the resulting precipitate by vacuum filtration and wash with water.
-
Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product. A yield of 45-60% can be expected.
Data Presentation
Quantitative data for the key starting materials are summarized below.
Table 1: Properties of Key Reactants and Precursors
| Compound | IUPAC Name | CAS No. | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 1-Chloro-2,4-dinitrobenzene | 1-Chloro-2,4-dinitrobenzene | 97-00-7 | 202.55 | 49-51[4] | Light yellow solid[4] |
| Propargylamine | Prop-2-yn-1-amine | 2450-71-7 | 55.08 | -65 | Colorless liquid |
| 2,4-Dinitroaniline | 2,4-Dinitrobenzenamine | 97-02-9 | 183.12 | 176-178 | Yellow to orange needles[4] |
| Propargyl Bromide | 3-Bromoprop-1-yne | 106-96-7 | 118.96 | -61 | Colorless to light yellow liquid |
Workflow Overview
The logical workflow for producing the target compound involves selecting a primary synthesis route and, if necessary, preparing the required starting material from commercially available precursors.
Diagram 3. Decision workflow for the synthesis of the target compound.
Signaling Pathways and Biological Activity
A review of the current scientific literature did not yield specific information regarding the biological activity or associated signaling pathways for this compound. Its structural similarity to other nitroaromatic compounds suggests potential applications in areas requiring chemical probes or haptens, but dedicated biological studies are required to elucidate any specific mechanisms of action.
Disclaimer: The experimental protocols provided are for informational purposes and are based on procedures for similar chemical transformations. These reactions should only be performed by trained professionals in a properly equipped laboratory, adhering to all relevant safety precautions.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]
- 4. 2,4-Dinitroaniline [drugfuture.com]
Physical and chemical characteristics of N-(2-Propynyl)-2,4-dinitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-(2-Propynyl)-2,4-dinitroaniline. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on the closely related analogue, N-Propyl-2,4-dinitroaniline, and the parent compound, 2,4-dinitroaniline, to provide a comparative context.
Physical and Chemical Characteristics
The following tables summarize the known and calculated physical and chemical properties of this compound, along with comparative data for its propyl analogue and the parent aniline.
Core Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2,4-dinitro-N-(prop-2-yn-1-yl)aniline | [1] |
| Molecular Formula | C₉H₇N₃O₄ | [1] |
| Molecular Weight | 221.17 g/mol | [1] |
| InChI | InChI=1S/C9H7N3O4/c1-2-5-10-8-4-3-7(11(13)14)6-9(8)12(15)16/h1,3-4,6,10H,5H2 | [1] |
Comparative Physical Properties
| Property | This compound | N-Propyl-2,4-dinitroaniline | 2,4-Dinitroaniline |
| CAS Number | Not available | 13059-84-2[2] | 97-02-9[3][4] |
| Molecular Weight | 221.17 g/mol [1] | 225.20 g/mol [2] | 183.12 g/mol [3][4] |
| Melting Point | Data not available | Data not available | 176-178 °C[5] |
| Boiling Point | Data not available | Predicted: 373.3±32.0 °C at 760 mmHg[6] | Decomposes[4] |
| Solubility | Data not available | Data not available | Practically insoluble in cold water; very sparingly soluble in boiling water. Soluble in acetone, ethyl acetate, and acetonitrile.[3][4] |
| Appearance | Data not available | Data not available | Yellow powder or crystals[7][8] |
Calculated Physicochemical Properties
| Property | This compound | N-Propyl-2,4-dinitroaniline |
| Hydrogen Bond Donor Count | 1 | 1[9] |
| Hydrogen Bond Acceptor Count | 5 | 5[9] |
| Rotatable Bond Count | 2 | 3[9] |
| Topological Polar Surface Area | 104 Ų | 104 Ų[9] |
Experimental Protocols
Synthesis of this compound
A robust method for the synthesis of this compound involves the propargylation of 2,4-dinitroaniline.[1] This process is challenged by the reduced nucleophilicity of the amine group due to the electron-withdrawing nature of the two nitro groups.[1]
Methodology:
The synthesis is achieved by reacting 2,4-dinitroaniline with propargyl bromide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).[1] This reaction typically yields the desired product, this compound, in moderate yields of 45-60%.[1]
Reaction Scheme:
-
Reactants: 2,4-Dinitroaniline, Propargyl bromide
-
Reagents: Potassium carbonate (base)
-
Solvent: Dimethylformamide (DMF)
-
Product: this compound
Visualizations
Synthesis Workflow for this compound
The following diagram illustrates the synthetic pathway for this compound from 2,4-dinitroaniline.
Caption: Synthetic route to this compound.
Logical Relationship of the Dinitroaniline Compounds
The following diagram illustrates the structural relationship between 2,4-dinitroaniline and its N-substituted derivatives discussed in this guide.
Caption: Structural relationship of dinitroaniline derivatives.
References
- 1. Buy this compound [smolecule.com]
- 2. 2,4-Dinitro-n-propylaniline | C9H11N3O4 | CID 607353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dinitroaniline [drugfuture.com]
- 4. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]
- 5. 2,4-ジニトロアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. guidechem.com [guidechem.com]
- 7. 2,4-Dinitroaniline | 97-02-9 [chemicalbook.com]
- 8. 97-02-9 CAS | 2,4-DINITRO ANILINE | Amines & Amine Salts | Article No. 03437 [lobachemie.com]
- 9. guidechem.com [guidechem.com]
N-(2-Propynyl)-2,4-dinitroaniline CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(2-Propynyl)-2,4-dinitroaniline, a derivative of 2,4-dinitroaniline. Due to the limited availability of data for this specific compound in public chemical databases, this guide synthesizes information from available literature on its synthesis and the well-established biological activities of the broader dinitroaniline class of molecules.
Chemical Identity and Properties
While a definitive CAS (Chemical Abstracts Service) registry number for this compound is not readily found in major public databases, its molecular structure can be inferred from its synthesis. This allows for the calculation of its molecular formula and weight.
| Parameter | Value |
| Compound Name | This compound |
| Synonym | N-(propargyl)-2,4-dinitroaniline |
| Molecular Formula | C₉H₇N₃O₄ |
| Molecular Weight | 221.17 g/mol |
| CAS Number | Not readily available |
Synthesis Protocol
A known method for the synthesis of this compound involves the propargylation of 2,4-dinitroaniline.
Experimental Protocol: Propargylation of 2,4-Dinitroaniline
This protocol is based on the general method described for the synthesis of N-substituted dinitroanilines.
Materials:
-
2,4-Dinitroaniline
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2,4-dinitroaniline in dimethylformamide (DMF).
-
Add potassium carbonate to the solution. This will act as a base.
-
To the stirring mixture, add propargyl bromide dropwise at room temperature.
-
Allow the reaction to proceed at room temperature for several hours, or gently heat to increase the reaction rate. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
This reaction typically yields the desired product in moderate amounts (45-60%).
Biological Activity and Mechanism of Action
The biological activity of this compound has not been extensively characterized in the scientific literature. However, the dinitroaniline class of compounds is well-known for its biological effects, primarily as herbicides.
The primary mechanism of action for dinitroaniline herbicides is the disruption of microtubule formation in plant cells. These compounds bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption of the microtubule cytoskeleton interferes with cell division (mitosis), cell wall formation, and overall plant growth and development.
Given its structural similarity to other dinitroanilines, it is highly probable that this compound also functions as a microtubule-disrupting agent. The propynyl group may influence its potency, selectivity, and metabolic stability.
Some dinitroaniline derivatives have also been investigated for their potential as antiprotozoal and anticancer agents, owing to the critical role of microtubules in the cell division of these organisms as well.
Experimental Workflow: Tubulin Polymerization Assay
To investigate the suspected biological activity of this compound, a tubulin polymerization assay can be performed. This assay measures the effect of a compound on the in vitro assembly of microtubules.
Hypothesized Mechanism of Action
The following diagram illustrates the generally accepted mechanism of action for dinitroaniline compounds, which is the disruption of microtubule dynamics.
Technical Guide: Spectral and Synthetic Profile of N-(2-Propynyl)-2,4-dinitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectral data and a detailed experimental protocol for the synthesis of N-(2-Propynyl)-2,4-dinitroaniline. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide includes predicted spectral characteristics based on analogous compounds and the known effects of the substituent groups.
Spectral Data Summary
The following tables summarize the expected and observed spectral data for this compound. It is important to note that where experimental data is not available, predictions are based on the analysis of the parent compound, 2,4-dinitroaniline, and related N-substituted derivatives.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Predicted Chemical Shift (δ) in ppm | Key Features and Remarks |
| ¹H NMR | ||
| H-3 | ~8.8 - 9.1 (d) | Doublet due to coupling with H-5. Shifted downfield by the two nitro groups. |
| H-5 | ~8.2 - 8.4 (dd) | Doublet of doublets due to coupling with H-3 and H-6. |
| H-6 | ~7.2 - 7.5 (d) | Doublet due to coupling with H-5. |
| -NH- | ~8.5 - 9.0 (br s) | Broad singlet, position can be variable and may exchange with D₂O. |
| -CH₂- | 4.10 - 4.15 (d, J = 2.3 Hz)[1] | Doublet due to coupling with the acetylenic proton.[1] |
| ≡C-H | ~2.3 - 2.5 (t) | Triplet due to coupling with the methylene protons. |
| ¹³C NMR | ||
| C-1 | ~145 - 148 | Quaternary carbon attached to the nitrogen, deshielded. |
| C-2 | ~135 - 138 | Quaternary carbon attached to a nitro group. |
| C-4 | ~138 - 141 | Quaternary carbon attached to a nitro group. |
| C-3 | ~128 - 131 | Aromatic CH. |
| C-5 | ~123 - 126 | Aromatic CH. |
| C-6 | ~115 - 118 | Aromatic CH, shielded by the amino group. |
| -CH₂- | ~30 - 35 | Methylene carbon of the propargyl group. |
| -C≡ | ~75 - 80 | Quaternary acetylenic carbon. |
| ≡C-H | ~70 - 75 | Terminal acetylenic carbon. |
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
| N-H | 3300 - 3400 | Stretching |
| C≡C-H | 3250 - 3350 | Stretching (sharp) |
| Aromatic C-H | 3000 - 3100 | Stretching |
| C≡C | 2100 - 2150 | Stretching (weak) |
| NO₂ (asymmetric) | 1500 - 1550 | Stretching |
| NO₂ (symmetric) | 1330 - 1370 | Stretching |
| C-N | 1250 - 1350 | Stretching |
Table 3: Mass Spectrometry (MS) Data
| Parameter | Predicted Value/Fragment | Remarks |
| Molecular Ion (M⁺) | m/z 221 | Calculated for C₉H₇N₃O₄. |
| Key Fragments | m/z 191 | [M - NO]⁺ |
| m/z 175 | [M - NO₂]⁺ | |
| m/z 182 | [M - C₃H₃]⁺ (Loss of propargyl group) | |
| m/z 39 | [C₃H₃]⁺ (Propargyl cation) |
Experimental Protocols
The following is a detailed methodology for the synthesis of this compound. This protocol is adapted from established methods for the N-alkylation of dinitroanilines.
Synthesis of this compound
Materials:
-
2,4-Dinitroaniline
-
Propargyl bromide (80% in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dinitroaniline (1.83 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 30 mL of anhydrous dimethylformamide (DMF) to the flask.
-
Addition of Alkylating Agent: While stirring the suspension, add propargyl bromide (1.49 g, 12.5 mmol, 80% solution in toluene) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold deionized water. A yellow-orange precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., starting with 9:1 and gradually increasing polarity) to yield the pure this compound.
-
Characterization: Characterize the final product by NMR, IR, and mass spectrometry.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.
References
An In-Depth Technical Guide to the Solubility of N-(2-Propynyl)-2,4-dinitroaniline in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-(2-Propynyl)-2,4-dinitroaniline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines theoretical predictions based on its chemical structure, solubility data of analogous compounds, and detailed, standardized experimental protocols for solubility determination.
Introduction to this compound
This compound is an organic compound featuring a 2,4-dinitroaniline core substituted with a propargyl group (a 2-propynyl group) on the amine nitrogen. The presence of two nitro groups, which are strong electron-withdrawing groups, significantly influences the molecule's polarity and, consequently, its solubility. The propargyl group adds a nonpolar, alkyne functionality. Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and application in various research and development fields, including pharmaceuticals and materials science.
A known synthesis method involves the reaction of 2,4-dinitroaniline with propargyl bromide in the presence of potassium carbonate in dimethylformamide (DMF), suggesting its solubility in polar aprotic solvents like DMF.
Predicted Solubility Profile
The solubility of an organic compound is governed by the principle of "like dissolves like." The structure of this compound suggests a polar aromatic system due to the dinitrophenyl group, coupled with the less polar propargyl substituent.
-
Polar Solvents: The nitro groups and the secondary amine create sites for dipole-dipole interactions and hydrogen bonding. Therefore, the compound is expected to have some solubility in polar solvents.
-
Nonpolar Solvents: The benzene ring and the propynyl group contribute to some nonpolar character, which may allow for limited solubility in nonpolar solvents.
-
Water Solubility: Dinitroaniline herbicides, a related class of compounds, generally exhibit low water solubility. Similarly, this compound is expected to be sparingly soluble in water.
Based on these structural features and data from related compounds like 2,4-dinitroaniline, the following table presents an estimated solubility profile. Note: This data is predictive and should be confirmed by experimental analysis.
Quantitative Solubility Data (Estimated)
| Solvent | Solvent Type | Predicted Solubility at 25°C (g/L) |
| Water | Polar Protic | < 0.1 |
| Methanol | Polar Protic | 1 - 5 |
| Ethanol | Polar Protic | 1 - 5 |
| Acetone | Polar Aprotic | > 50 |
| Acetonitrile | Polar Aprotic | > 20 |
| Dimethylformamide (DMF) | Polar Aprotic | > 100 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |
| Dichloromethane | Nonpolar | 5 - 10 |
| Toluene | Nonpolar | 1 - 5 |
| Hexane | Nonpolar | < 0.1 |
Experimental Protocol for Solubility Determination
This section outlines a standard laboratory procedure for the quantitative determination of the solubility of this compound.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Gravimetric Analysis (for less volatile solvents):
-
Weigh the vial containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
-
Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solid.
-
Calculate the solubility in g/L.
-
-
Chromatographic or Spectroscopic Analysis (preferred method):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.
-
Dilute the filtered saturated solution with a known volume of the same solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution (solubility) by accounting for the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
This comprehensive guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Researchers are encouraged to perform these experiments to obtain precise quantitative data for their specific applications.
An In-depth Technical Guide to the Mechanism of Action of Dinitroaniline-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of dinitroaniline-based compounds, a class of molecules widely used as herbicides and investigated for their potential as antiprotozoal agents. This document details their molecular target, the downstream cellular consequences, and the experimental protocols to study these effects, with a focus on quantitative data and visual representations of the underlying pathways.
Core Mechanism: Targeting α-Tubulin to Disrupt Microtubule Dynamics
The primary molecular target of dinitroaniline compounds is the α-subunit of tubulin, the protein building block of microtubules.[1][2][3][4][5][6] This is a key distinction from many other microtubule-disrupting agents, such as the taxanes and vinca alkaloids, which primarily interact with β-tubulin.[1] Dinitroanilines exhibit a remarkable selectivity, binding with high affinity to plant and protozoan tubulin, while showing negligible interaction with tubulin from animal and fungal sources.[1][5][7][8][9][10][11] This selectivity is attributed to specific amino acid differences in the dinitroaniline binding site on the α-tubulin subunit.[1][5][11]
The binding of a dinitroaniline molecule to an unpolymerized α/β-tubulin heterodimer forms a stable complex.[2][12][13][14][15][16] This drug-tubulin complex can then be incorporated into the growing end of a microtubule. However, its presence acts as a cap, preventing the further addition of tubulin dimers and effectively halting microtubule elongation.[2] Furthermore, dinitroanilines can also induce the depolymerization of existing microtubules.[17][18][19]
The consequences of this disruption of microtubule dynamics are catastrophic for the cell. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, cell shape maintenance, and intracellular transport. By inhibiting microtubule function, dinitroanilines effectively arrest mitosis, leading to a block in the cell cycle.[8][12][13][14][16][20][21][22][23] This ultimately results in apoptosis or programmed cell death, particularly in rapidly dividing cells such as those in the root and shoot meristems of plants.[24][25]
Quantitative Data on Dinitroaniline-Tubulin Interactions
The interaction between dinitroaniline compounds and tubulin has been quantified using various biophysical techniques. The following table summarizes key binding affinity and inhibitory concentration data from the literature.
| Compound | Tubulin Source | Assay Method | Parameter | Value | Reference(s) |
| Oryzalin | Toxoplasma gondii | Molecular Docking (Predicted) | Binding Affinity | 23 nM | [1][3][4][18][26] |
| Oryzalin | Maize (Zea mays) | Radiolabeled Ligand Binding | Kd | 95 nM | [10] |
| Oryzalin | Tobacco (Nicotiana tabacum) | Competitive Radiolabeled Ligand Binding | Kd | 117 nM | [27] |
| Oryzalin | Rose (Rosa sp.) | In vitro Polymerization | Ki | 2.59 µM | [28] |
| Oryzalin | Toxoplasma gondii | Cell-based | IC50 | 0.1 µM | [12][16] |
| Amiprophos-methyl | Tobacco (Nicotiana tabacum) | Competitive Radiolabeled Ligand Binding | Ki | 5 µM | [27] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of dinitroaniline compounds.
Tubulin Polymerization Assay
This in vitro assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. Polymerization can be monitored by the increase in light scattering (absorbance at 340 nm) or by the increase in fluorescence of a reporter dye that binds to microtubules.
Materials:
-
Purified plant tubulin (e.g., from tobacco BY-2 cells or maize)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Dinitroaniline compound of interest dissolved in DMSO
-
Microplate reader capable of kinetic absorbance or fluorescence measurements at 37°C
-
96-well microplates
Procedure:
-
Preparation of Tubulin Solution: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 2-4 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 5-10%. Keep the tubulin solution on ice.
-
Preparation of Compound Dilutions: Prepare a series of dilutions of the dinitroaniline compound in General Tubulin Buffer. Include a DMSO-only control.
-
Assay Setup: In a pre-warmed 96-well plate at 37°C, add the compound dilutions to the wells.
-
Initiation of Polymerization: To initiate the assay, add the cold tubulin solution to each well.
-
Data Acquisition: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm or fluorescence (e.g., excitation at 360 nm and emission at 420 nm for a fluorescent reporter) every 30-60 seconds for 60-90 minutes.
-
Data Analysis: Plot the change in absorbance or fluorescence over time. The rate of polymerization and the final polymer mass can be calculated. For inhibitors, the IC₅₀ value can be determined by plotting the inhibition of polymerization against the compound concentration.[19]
Immunofluorescence Microscopy of Plant Cell Microtubules
This method allows for the direct visualization of the effects of dinitroaniline compounds on the microtubule cytoskeleton within plant cells.
Materials:
-
Plant seedlings (e.g., Arabidopsis thaliana) or cell suspension cultures (e.g., tobacco BY-2)
-
Dinitroaniline compound of interest
-
Microtubule stabilizing buffer (MTSB; e.g., PIPES buffer with EGTA, MgSO₄, and a non-ionic detergent)
-
Fixative (e.g., paraformaldehyde)
-
Cell wall digesting enzymes (e.g., cellulase, pectinase) - for tissues
-
Permeabilization agent (e.g., Triton X-100)
-
Blocking solution (e.g., bovine serum albumin in PBS)
-
Primary antibody (e.g., monoclonal anti-α-tubulin)
-
Secondary antibody (fluorescently labeled, e.g., Alexa Fluor 488 goat anti-mouse)
-
Antifade mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Treatment: Incubate plant seedlings or cells with the dinitroaniline compound at various concentrations and for different durations. Include a control group treated with solvent only.
-
Fixation: Fix the cells with paraformaldehyde in MTSB.
-
Cell Wall Digestion (for tissues): Partially digest the cell walls using a mixture of cellulase and pectinase to allow antibody penetration.
-
Permeabilization: Permeabilize the cell membranes with Triton X-100 in MTSB.
-
Blocking: Block non-specific antibody binding sites with a blocking solution.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody.
-
Mounting: Mount the cells on a microscope slide using an antifade mounting medium containing DAPI to stain the nuclei.
-
Imaging: Visualize the microtubules and nuclei using a fluorescence microscope. Observe changes in microtubule organization, density, and the presence of mitotic abnormalities.[14][25][28]
Cell Cycle Analysis by Flow Cytometry
This technique is used to quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M), allowing for the assessment of the mitotic block induced by dinitroanilines.
Materials:
-
Plant protoplasts or cell suspension cultures
-
Dinitroaniline compound of interest
-
Fixative (e.g., cold 70% ethanol)
-
RNase A
-
DNA staining dye (e.g., Propidium Iodide - PI)
-
Flow cytometer
Procedure:
-
Treatment: Treat the plant cells with the dinitroaniline compound for a specific time period.
-
Harvesting: Harvest the cells by centrifugation.
-
Fixation: Resuspend the cells in cold 70% ethanol and incubate on ice or at -20°C to fix and permeabilize the cells.
-
Staining: Wash the cells to remove the ethanol and then resuspend them in a staining solution containing RNase A (to digest RNA and prevent its staining) and PI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content. Cells in G0/G1 will have a 2N DNA content, cells in G2/M will have a 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N. The percentage of cells in each phase can be quantified using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of a mitotic block.[6][29][30][31][32]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mutations in α-Tubulin Confer Dinitroaniline Resistance at a Cost to Microtubule Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dinitroanilines Bind α-Tubulin to Disrupt Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity Purification and Characterization of Functional Tubulin from Cell Suspension Cultures of Arabidopsis and Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 10. In vitro reconstitution assays of microtubule amplification and lattice repair by the microtubule severing enzymes katanin and spastin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Binding and interaction of dinitroanilines with apicomplexan and kinetoplastid alpha-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jkip.kit.edu [jkip.kit.edu]
- 15. Structural and biological characterization of the tubulin interaction with dinitroanilines [agris.fao.org]
- 16. Unveiling the Possible Oryzalin-Binding Site in the α-Tubulin of Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Dinitroanilines bind alpha-tubulin to disrupt microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cytoskeleton.com [cytoskeleton.com]
- 20. Structural and biological characterization of the tubulin interaction with dinitroanilines [ouci.dntb.gov.ua]
- 21. cytoskeleton.com [cytoskeleton.com]
- 22. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 23. [PDF] Microtubule-associated proteins and tubulin interaction by isothermal titration calorimetry. | Semantic Scholar [semanticscholar.org]
- 24. bsw3.naist.jp [bsw3.naist.jp]
- 25. researchgate.net [researchgate.net]
- 26. profiles.wustl.edu [profiles.wustl.edu]
- 27. Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 29. cancer.wisc.edu [cancer.wisc.edu]
- 30. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 31. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 32. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Potential Biological Activity of N-Substituted Dinitroanilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted dinitroanilines are a class of organic compounds characterized by an aniline ring substituted with two nitro groups and a variable N-substituent. Initially recognized for their potent herbicidal properties, this class of molecules is gaining increasing attention for its diverse biological activities, including potential applications in anticancer and antimicrobial therapies. Their primary mechanism of action involves the disruption of microtubule dynamics, a fundamental process in cell division and integrity, making them attractive candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the biological activities of N-substituted dinitroanilines, with a focus on their anticancer, antimicrobial, and herbicidal effects. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key biological pathways and experimental workflows.
Core Biological Activity: Microtubule Disruption
The predominant mechanism of action for N-substituted dinitroanilines across different biological systems is the inhibition of microtubule polymerization. Microtubules are essential cytoskeletal polymers involved in critical cellular processes such as mitosis, cell motility, and intracellular transport. Dinitroanilines exert their effect by binding to tubulin, the protein subunit of microtubules. Specifically, they have been shown to bind to α-tubulin, preventing its polymerization into microtubules. This disruption of microtubule formation leads to mitotic arrest and, subsequently, apoptosis or programmed cell death in proliferating cells.[1][2] This targeted action on a fundamental cellular process is the basis for their efficacy as herbicides and their potential as anticancer and antiparasitic agents.
Quantitative Biological Activity Data
The following tables summarize the available quantitative data on the anticancer, antimicrobial, and herbicidal activities of various N-substituted dinitroaniline derivatives.
Table 1: Anticancer Activity of N-Substituted Dinitroaniline Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| N-phenyl-2,4,6-trinitroaniline | Hep3B | 10.47 ± 0.8 | [Hacıoğlu et al., 2021][3] |
| N-(2,4,6-trinitrophenyl)naphthalen-1-amine | Hep3B | 10.63 ± 1.2 | [Hacıoğlu et al., 2021][3] |
| N-(2,4,6-trinitrophenyl)naphthalen-2-amine | Hep3B | 11.15 ± 0.9 | [Hacıoğlu et al., 2021][3] |
| N-(3-nitrophenyl)-2,4,6-trinitroaniline | Hep3B | 10.11 ± 0.5 | [Hacıoğlu et al., 2021][3] |
| N-(3,5-difluorophenyl)-2,4,6-trinitroaniline | Hep3B | 7.89 ± 0.7 | [Hacıoğlu et al., 2021][3] |
| N-isopropyl-2,4,6-trinitroaniline | Hep3B | > 50 | [Hacıoğlu et al., 2021][3] |
| N-(2,4,6-trinitrophenyl)-5-methylisoxazole-3-amine | Hep3B | 14.82 ± 1.1 | [Hacıoğlu et al., 2021][3] |
| N-(4-nitrophenyl)-2,4,6-trinitroaniline | Hep3B | 12.34 ± 0.8 | [Hacıoğlu et al., 2021][3] |
| Cisplatin (positive control) | Hep3B | 10.84 ± 1.0 | [Hacıoğlu et al., 2021][3] |
Table 2: Antimicrobial Activity of N-Substituted Dinitroaniline Derivatives
Currently, there is a limited amount of publicly available, structured quantitative data (MIC values) for a wide range of N-substituted dinitroaniline derivatives against a diverse panel of microbial species. The primary focus of research has been on their herbicidal and, more recently, anticancer properties. Some dinitroaniline herbicides are known to have activity against certain protozoan parasites, but comprehensive MIC tables are not readily found in the surveyed literature.
Table 3: Herbicidal Activity of N-Substituted Dinitroaniline Derivatives
While the herbicidal activity of dinitroanilines like trifluralin and pendimethalin is well-established, specific EC50 values for a wide range of N-substituted analogs against various weed species are not consistently reported in comprehensive tables within the public domain. The herbicidal efficacy is often described qualitatively or in terms of application rates (e.g., kg/ha ) for effective weed control.[4][5]
Experimental Protocols
The following sections detail the methodologies for key experiments used to evaluate the biological activity of N-substituted dinitroanilines. Due to the hydrophobic nature of many dinitroanilines, a common practice is to dissolve them in a small amount of dimethyl sulfoxide (DMSO) before further dilution in aqueous media for biological assays.[1]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-substituted dinitroaniline compounds in culture medium. The final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. Replace the old medium with the medium containing the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram of MTT Assay Workflow:
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The lowest concentration of the compound that visibly inhibits the growth of a microorganism in a liquid broth medium is determined.
Protocol:
-
Preparation of Compound Stock Solution: Dissolve the N-substituted dinitroaniline in DMSO to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Diagram of Broth Microdilution Workflow:
Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the polymerization of tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., containing GTP and MgCl2) and keep on ice.
-
Reaction Setup: In a 96-well plate, add the polymerization buffer and the N-substituted dinitroaniline compound at various concentrations.
-
Initiation of Polymerization: Add the cold tubulin solution to the wells to initiate the reaction.
-
Kinetic Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes).
-
Data Analysis: Plot the absorbance as a function of time. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to the control.
Diagram of Tubulin Polymerization Assay:
Signaling Pathways and Logical Relationships
The primary molecular event initiated by N-substituted dinitroanilines is the disruption of microtubule dynamics. This event triggers a cascade of downstream cellular responses, ultimately leading to cell cycle arrest and apoptosis.
Diagram of Dinitroaniline-Induced Apoptosis Pathway:
Conclusion and Future Directions
N-substituted dinitroanilines represent a versatile class of compounds with established applications in agriculture and significant potential in medicine. Their well-characterized mechanism of action, involving the disruption of microtubule polymerization, provides a solid foundation for rational drug design. The quantitative data, though still emerging for anticancer and antimicrobial applications, highlights promising lead compounds for further development.
Future research should focus on:
-
Expansion of Chemical Libraries: Synthesis and screening of a wider range of N-substituted dinitroaniline derivatives to establish more comprehensive structure-activity relationships.
-
Elucidation of Detailed Downstream Signaling: In-depth studies to map the specific signaling cascades that are activated following microtubule disruption by these compounds in different cell types.
-
In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising compounds in animal models to assess their therapeutic potential and safety profiles.
-
Formulation Development: Addressing the poor water solubility of many dinitroanilines through innovative formulation strategies to improve their bioavailability for clinical applications.
By addressing these areas, the full therapeutic potential of N-substituted dinitroanilines can be explored and potentially translated into novel treatments for a range of diseases.
References
- 1. Synthesis and Evaluation of Dinitroanilines for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dinitroanilines Bind α-Tubulin to Disrupt Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cales.arizona.edu [cales.arizona.edu]
Technical Guide: Synthesis, Propargylation, and Application of 2,4-Dinitroaniline Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis of 2,4-dinitroaniline and the subsequent N-propargylation reaction. While the direct propargylation of 2,4-dinitroaniline is challenging due to the electron-withdrawing nature of the nitro groups, this document outlines the fundamental mechanisms and provides generalized experimental protocols that serve as a robust starting point for derivatization. It includes detailed methodologies for the synthesis of the 2,4-dinitroaniline precursor, discusses the nucleophilic substitution mechanism of N-propargylation, and explores the utility of the resulting propargylated compounds as versatile intermediates in drug discovery, particularly in bioorthogonal chemistry.
Synthesis of the 2,4-Dinitroaniline Precursor
2,4-Dinitroaniline is a key chemical intermediate used in the production of dyes, pharmaceuticals, and pesticides.[1] Its synthesis is typically achieved through the reaction of 1-chloro-2,4-dinitrobenzene with an ammonia source. The strong electron-withdrawing effects of the two nitro groups activate the aryl chloride for nucleophilic aromatic substitution.
Several methods have been established for this conversion, employing reagents like aqueous ammonia, ammonium acetate, or urea, often under elevated temperature and pressure.[2][3][4]
Experimental Protocols for 2,4-Dinitroaniline Synthesis
The following table summarizes various protocols for the synthesis of 2,4-dinitroaniline from 1-chloro-2,4-dinitrobenzene.
| Method | Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
| Ammonium Acetate | 2,4-Dinitrochlorobenzene | Ammonium Acetate, Ammonia (gas) | None (Oil Bath) | 170°C, 6 hours | 68-76% | [2] |
| Aqueous Ammonia | 4-Chloro-1,3-dinitrobenzene | Aqueous Ammonia (15-40%) | Water | 60-90°C | High | [3] |
| Urea Method | 2,4-Dinitrochlorobenzene | Urea | 30-100% Ethanol/Water | 110-135°C, 0.2-0.3 MPa, 3-5 hours | ~98% | [4] |
Detailed Experimental Protocol (Ammonium Acetate Method)
This procedure is adapted from Organic Syntheses.[2]
-
Reaction Setup: In a 250 mL wide-mouthed flask, combine 50 g (0.25 mole) of 2,4-dinitrochlorobenzene and 18 g (0.23 mole) of ammonium acetate.
-
Apparatus: Fit the flask with a reflux condenser and a wide-bore gas inlet tube positioned just above the reaction mixture.
-
Reaction Execution: Half-immerse the flask in an oil bath and heat to 170°C. Maintain this temperature for six hours while passing a steady stream of ammonia gas (3-4 bubbles per second) through the inlet tube.
-
Workup: After cooling, break up the solidified mass and add 100 mL of water. Heat the mixture to boiling and filter while hot to remove water-soluble byproducts.
-
Purification: Dissolve the crude residue in 500 mL of boiling ethanol. Add approximately 150 mL of water until the solution becomes turbid. Reheat until the solution is clear and then allow it to cool slowly.
-
Isolation: After standing overnight, filter the crystallized 2,4-dinitroaniline and dry. The expected yield is 31–35 g. For further purification, recrystallize from an alcohol/water mixture.
Synthesis Workflow Diagram
The diagram below illustrates the general workflow for synthesizing the 2,4-dinitroaniline precursor.
Propargylation of 2,4-Dinitroaniline
N-propargylation is the introduction of a propargyl group (–CH₂C≡CH) onto a nitrogen atom. For anilines, this is typically achieved via a nucleophilic substitution reaction using propargyl halides, such as propargyl bromide.
Reaction Mechanism
The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the aniline's nitrogen atom acts as the nucleophile, attacking the electrophilic methylene carbon of the propargyl bromide. This attack displaces the bromide leaving group in a single, concerted step. A base is typically required to deprotonate the resulting ammonium salt to yield the final N-propargylated product.
Challenge with 2,4-Dinitroaniline: The amino group of 2,4-dinitroaniline exhibits significantly reduced basicity and nucleophilicity compared to aniline.[1][5] This is due to the strong electron-withdrawing resonance and inductive effects of the two nitro groups, which delocalize the nitrogen's lone pair into the aromatic ring. Consequently, forcing this reaction to proceed requires more stringent conditions, such as the use of a strong, non-nucleophilic base (e.g., sodium hydride) to first deprotonate the amine, creating a more potent anionic nucleophile.
General Experimental Protocol for N-Propargylation
The following is a generalized protocol for the N-propargylation of an aniline, which can be optimized for a low-reactivity substrate like 2,4-dinitroaniline.[6]
-
Preparation: To a solution of the aniline (1.0 eq.) in a polar aprotic solvent (e.g., DMF, THF, or Acetonitrile), add a base (1.1-1.5 eq.). For highly deactivated anilines, a strong base like sodium hydride (NaH) is recommended.
-
Reagent Addition: Cool the mixture in an ice bath (0°C). Slowly add propargyl bromide (1.1 eq., typically as an 80% solution in toluene) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
| Component | Suggested Reagent/Condition | Purpose |
| Substrate | 2,4-Dinitroaniline | Starting material |
| Propargylating Agent | Propargyl Bromide | Source of the propargyl group |
| Base | NaH, K₂CO₃, Cs₂CO₃ | Deprotonates the amine/ammonium salt |
| Solvent | DMF, THF, Acetonitrile | Solubilizes reactants |
| Temperature | 0°C to Room Temperature (or heating) | Controls reaction rate |
| Reaction Time | 6-24 hours | Time to reach completion |
Applications in Drug Development and Chemical Biology
The introduction of a propargyl group onto a molecule like 2,4-dinitroaniline transforms it into a valuable building block for drug discovery and chemical biology.[7] The terminal alkyne functionality is a key component in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This bioorthogonal reaction allows for the efficient and specific covalent linkage of the propargylated molecule to another molecule bearing an azide group, even in complex biological environments. This capability is widely exploited for:
-
Target Identification: Linking the molecule to a fluorescent probe or affinity tag to identify its biological targets.
-
Drug Conjugation: Attaching the molecule to antibodies or polymers to create targeted drug delivery systems.
-
Lead Optimization: Rapidly generating libraries of more complex derivatives by clicking on various azide-containing fragments.
The propargyl moiety serves as a versatile chemical handle, bridging synthetic chemistry with biological applications.[8]
References
- 1. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Process for the preparation of 2,4-dinitroaniline - Patent US-4102927-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN113214088A - Preparation method of 2, 4-dinitroaniline - Google Patents [patents.google.com]
- 5. Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
An In-depth Technical Guide to the Safety, Handling, and MSDS of N-(2-Propynyl)-2,4-dinitroaniline
Executive Summary
This technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for N-(2-Propynyl)-2,4-dinitroaniline, based on data from its structural analog, 2,4-dinitroaniline. This document is intended for researchers, scientists, and drug development professionals who may be working with this compound. The guide covers hazard identification, handling and storage procedures, emergency measures, and toxicological and ecological information. All quantitative data is presented in tabular format for clarity, and key procedures are visualized using Graphviz diagrams.
Hazard Identification and Classification
This compound is expected to be a hazardous substance, sharing many of the toxic and reactive properties of 2,4-dinitroaniline. The presence of the propargyl group may introduce additional flammability and reactivity hazards. Based on the data for 2,4-dinitroaniline, the anticipated hazards are as follows:
-
Acute Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.[1][2][3][4]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[1][4] The blood and hematopoietic system are potential targets.[5]
-
Hazardous to the Aquatic Environment: Toxic to aquatic life with long-lasting effects.[1][2][3][4][6]
-
Flammability and Explosivity: Dinitroanilines are explosive and flammable when exposed to heat or friction.[7] The presence of the propargyl group may increase this risk.
GHS Hazard Pictograms (Anticipated)
Hazard Statements (Anticipated)
-
H330: Fatal if inhaled.[2]
-
H373: May cause damage to organs through prolonged or repeated exposure.[1]
-
H411: Toxic to aquatic life with long lasting effects.[1][2]
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of 2,4-dinitroaniline, which can be used as an estimate for this compound.
| Property | Value | Reference |
| Molecular Formula | C6H5N3O4 | [8] |
| Molecular Weight | 183.12 g/mol | [8] |
| Appearance | Yellow to greenish-yellow needles or plates | [8] |
| Melting Point | 187.5-188 °C | [8] |
| Flash Point | 224 °C | [1] |
| Density | 1.61 g/cm³ | [1] |
| Water Solubility | Practically insoluble in cold water; very sparingly soluble in boiling water. | [8] |
| pKa | 18.46 | [8] |
Handling and Storage
Strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical. The following diagram outlines the recommended PPE.
Safe Handling Procedures
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.[4]
-
Use non-sparking tools and ground all equipment to prevent electrostatic discharge.[4]
-
Wash hands thoroughly after handling.[6]
-
Immediately change contaminated clothing.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]
-
Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and sources of heat or ignition.[2][5][6]
-
Keep away from direct sunlight.[2]
Experimental Protocols
Spill Response Protocol
In the event of a spill, follow the protocol outlined below.
First Aid Measures
The following table details the appropriate first aid measures in case of exposure.
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [5][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. | [5][6] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. | [5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [6][9] |
Toxicological Information
The toxicological data for 2,4-dinitroaniline is summarized below. It is crucial to assume a similar or potentially higher toxicity for this compound.
| Toxicity Metric | Value | Reference |
| LD50 (Oral, Rat) | 285 mg/kg | [10] |
| Acute Effects | Irritation to skin, eyes, and respiratory tract. High levels can lead to methemoglobinemia, causing headache, dizziness, and cyanosis. | [11] |
| Chronic Effects | May cause damage to the blood and hematopoietic system with prolonged or repeated exposure. | [5] |
Ecological Information
This compound is expected to be toxic to aquatic organisms with long-lasting effects.[1][2][3][4][6]
-
Persistence and Degradability: May cause long-term adverse effects in the environment.
-
Mobility in Soil: Not likely to be mobile in the environment due to low water solubility.[6]
-
Environmental Precautions: Do not let the product enter drains. Avoid release to the environment.[2]
Disposal Considerations
Dispose of this compound and its containers as hazardous waste in accordance with local, regional, and national regulations.[6][12]
Synthesis and Reactivity
The synthesis of this compound typically involves the propargylation of 2,4-dinitroaniline.[13] This process can be hazardous due to the reactivity of the starting materials and the potential for exothermic reactions.
Reactivity Profile
-
Conditions to Avoid: Heat, flames, sparks, and friction.[7]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and acid chlorides.[5]
-
Hazardous Decomposition Products: May decompose violently at elevated temperatures, producing toxic fumes including nitrogen oxides and carbon monoxide.[4][5]
The logical relationship for assessing reactivity hazards is illustrated below.
References
- 1. cpachem.com [cpachem.com]
- 2. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 3. lobachemie.com [lobachemie.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 8. 2,4-Dinitroaniline [drugfuture.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]
- 11. nj.gov [nj.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Buy this compound [smolecule.com]
The Propargyl Group in N-(2-Propynyl)-2,4-dinitroaniline: An In-Depth Technical Analysis
An Examination of a Niche Molecule within the Dinitroaniline Class
For Immediate Release
[City, State] – The landscape of medicinal chemistry and drug development is one of constant exploration, seeking to understand the nuanced roles of specific chemical moieties in influencing the biological activity of a compound. This technical guide delves into the available scientific literature to elucidate the role of the propargyl group in N-(2-Propynyl)-2,4-dinitroaniline, a specific molecule within the broader class of dinitroanilines. While extensive research exists for the dinitroaniline class as a whole, particularly as herbicides, specific data on this propargyl-substituted variant is notably limited in publicly accessible scientific databases.
This guide serves as a resource for researchers, scientists, and drug development professionals by consolidating the known information and providing a framework for potential future investigation into this and similar molecules.
Introduction to Dinitroanilines and the Propargyl Moiety
Dinitroanilines are a class of chemical compounds characterized by an aniline ring substituted with two nitro groups.[1] The position of these nitro groups and the nature of the substituent on the amino group are critical determinants of their biological activity. The most well-studied dinitroanilines, such as trifluralin and oryzalin, are substituted at the 2 and 6 positions of the aniline ring and are widely used as pre-emergence herbicides.[1] Their primary mechanism of action is the disruption of microtubule polymerization in plant cells, which in turn inhibits cell division and growth.
The propargyl group (a 2-propynyl group) is a highly reactive functional group containing a carbon-carbon triple bond. In medicinal chemistry, the introduction of a propargyl group can have profound effects on a molecule's properties, including its metabolic stability, binding affinity to target proteins, and potential for covalent bond formation.
Physicochemical Properties of this compound
While detailed experimental data for this compound is scarce, its basic molecular properties can be derived from its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₄ | |
| Molecular Weight | 221.17 g/mol | |
| IUPAC Name | 2,4-dinitro-N-prop-2-yn-1-ylaniline | - |
Postulated Role of the Propargyl Group
Based on the known functions of the propargyl group in other bioactive molecules and the general mechanism of dinitroaniline herbicides, we can hypothesize the potential roles of the propargyl moiety in this compound.
3.1. Modulation of Target Binding:
The primary target of dinitroaniline herbicides is the tubulin protein. The N-substituent of the dinitroaniline scaffold plays a crucial role in the binding affinity and selectivity for tubulin. The propargyl group, with its linear and rigid structure, could influence the orientation of the molecule within the binding pocket of tubulin. The triple bond could also participate in non-covalent interactions, such as pi-stacking or hydrophobic interactions, potentially enhancing binding affinity.
3.2. Covalent Inhibition:
The terminal alkyne of the propargyl group is a known reactive handle that can participate in various chemical reactions, including "click chemistry" and covalent bond formation with nucleophilic residues in a protein's active site. It is plausible that the propargyl group in this compound could act as a Michael acceptor after enzymatic activation, leading to irreversible inhibition of its target protein.
3.3. Metabolic Implications:
The presence of a propargyl group can significantly alter the metabolic fate of a compound. It can block sites of oxidative metabolism, thereby increasing the compound's half-life. Conversely, the triple bond can also be a site of metabolism, leading to the formation of reactive intermediates.
Experimental Protocols
Given the lack of specific published research on this compound, the following are proposed experimental protocols based on standard methodologies for synthesizing and evaluating dinitroaniline compounds.
4.1. Synthesis of this compound:
A plausible synthetic route would involve the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene with propargylamine.
-
Materials: 1-chloro-2,4-dinitrobenzene, propargylamine, a suitable base (e.g., triethylamine or potassium carbonate), and a polar aprotic solvent (e.g., acetonitrile or dimethylformamide).
-
Procedure:
-
Dissolve 1-chloro-2,4-dinitrobenzene in the chosen solvent.
-
Add the base to the solution.
-
Slowly add propargylamine to the reaction mixture at room temperature.
-
Stir the reaction for a specified time (e.g., 12-24 hours) and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
4.2. In Vitro Tubulin Polymerization Assay:
To investigate the effect of the compound on microtubule formation, a standard in vitro tubulin polymerization assay can be performed.
-
Materials: Purified tubulin protein, GTP, polymerization buffer, and a spectrophotometer capable of measuring absorbance at 340 nm.
-
Procedure:
-
Prepare solutions of this compound at various concentrations.
-
In a temperature-controlled cuvette, mix the tubulin solution with the polymerization buffer and GTP.
-
Add the test compound or a vehicle control to the mixture.
-
Initiate polymerization by raising the temperature to 37°C.
-
Monitor the change in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.
-
Compare the polymerization curves of the compound-treated samples to the control to determine its inhibitory effect.
-
Visualizing Potential Mechanisms
The following diagrams, generated using the DOT language, illustrate the hypothetical workflow for the synthesis and a potential mechanism of action.
Caption: Proposed synthetic workflow for this compound.
Caption: Hypothetical pathway for covalent inhibition by the propargyl group.
Conclusion and Future Directions
While this compound itself is not a well-documented compound, its structural components suggest a potential for interesting biological activity. The dinitroaniline scaffold is a known pharmacophore for microtubule disruption, and the propargyl group offers a versatile handle for modulating potency, selectivity, and mechanism of action.
Future research should focus on the actual synthesis and characterization of this molecule, followed by a thorough evaluation of its biological properties. Key investigations would include:
-
Confirmation of its effect on tubulin polymerization.
-
Determination of its binding affinity and kinetics with tubulin.
-
Investigation into its potential for covalent modification of the protein target.
-
Cell-based assays to determine its antiproliferative or herbicidal activity.
-
Metabolic stability studies to understand its biotransformation.
By undertaking these studies, the scientific community can gain a clearer understanding of the specific role of the propargyl group in this dinitroaniline derivative and potentially unlock new avenues for the design of novel therapeutic agents or herbicides.
References
The Nitro Group's Potent Influence: An In-depth Technical Guide to the Electron-Withdrawing Effects in Dinitroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the profound electron-withdrawing effects of nitro groups on the chemical and physical properties of dinitroaniline derivatives. Understanding these effects is crucial for the rational design of molecules in various applications, including pharmaceuticals, herbicides, and industrial dyes.
The Strong Electron-Withdrawing Nature of the Nitro Group
The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. Its influence stems from a combination of two key electronic effects:
-
Negative Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework.
-
Negative Mesomeric (Resonance) Effect (-M): The nitro group can delocalize pi-electrons from the aromatic ring onto its oxygen atoms through resonance, further decreasing the electron density on the ring. This effect is most pronounced when the nitro group is in the ortho or para position relative to another substituent.
In dinitroaniline derivatives, the presence of two such groups dramatically amplifies these effects, leading to significant changes in the molecule's properties compared to aniline.
Quantitative Analysis of Electron-Withdrawing Effects
The impact of the nitro groups on the electronic environment of the aniline ring can be quantified through several key parameters, including pKa values and Hammett constants.
Impact on Basicity: pKa Values
The strong electron-withdrawing nature of the two nitro groups significantly reduces the electron density on the amino group's nitrogen atom. This makes the lone pair of electrons on the nitrogen less available to accept a proton, thereby drastically decreasing the basicity of dinitroanilines compared to aniline. This is reflected in their much lower pKa values.
| Compound | pKa of Conjugate Acid |
| Aniline | 4.6 |
| o-Nitroaniline | -0.29 |
| m-Nitroaniline | 2.50 |
| p-Nitroaniline | 1.02 |
| 2,4-Dinitroaniline | -4.53 |
| 2,6-Dinitroaniline | - |
| 3,5-Dinitroaniline | - |
Quantifying Substituent Effects: Hammett Constants
The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. The substituent constant, sigma (σ), is a measure of the electron-donating or electron-withdrawing nature of a substituent. Positive σ values indicate an electron-withdrawing group. The nitro group has large positive σ values, confirming its strong electron-withdrawing character.
| Substituent | Hammett Constant (σm) | Hammett Constant (σp) |
| -NO₂ | 0.71 | 0.78[1] |
The large positive σp value for the nitro group highlights the significant contribution of its resonance effect when in the para position.
Experimental Protocols
Synthesis of Dinitroaniline Derivatives
The synthesis of dinitroaniline derivatives often involves the nitration of an aniline derivative or the nucleophilic aromatic substitution of a dinitro-substituted benzene ring.
Example: Synthesis of 2,4-Dinitroaniline from 1-chloro-2,4-dinitrobenzene
This method relies on the reaction of 1-chloro-2,4-dinitrobenzene with ammonia. The two electron-withdrawing nitro groups activate the chlorine atom for nucleophilic aromatic substitution.
Materials:
-
1-chloro-2,4-dinitrobenzene
-
Aqueous ammonia (concentrated)
-
Ethanol
-
Water
Procedure:
-
In a pressure vessel, combine 1-chloro-2,4-dinitrobenzene with an excess of concentrated aqueous ammonia.
-
Seal the vessel and heat the mixture. The reaction temperature and time will depend on the specific scale and equipment used.
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully vent the vessel and transfer the contents to a beaker.
-
The solid product, 2,4-dinitroaniline, can be isolated by filtration.
-
Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of a weak base like a dinitroaniline derivative.[2][3]
Materials:
-
Dinitroaniline derivative
-
Standardized solution of a strong acid (e.g., HCl)
-
Deionized water (carbonate-free)
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Calibrate the pH meter using standard buffer solutions.[2]
-
Accurately weigh a sample of the dinitroaniline derivative and dissolve it in a known volume of deionized water. Gentle heating may be required for sparingly soluble derivatives.
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Begin stirring the solution and record the initial pH.
-
Add the standardized strong acid solution in small, known increments from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH changes become very small, well past the equivalence point.
-
Plot a titration curve of pH versus the volume of titrant added.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The pKa of the conjugate acid of the dinitroaniline is the pH at the half-equivalence point.
Visualizing the Impact: Signaling Pathways and Workflows
The unique electronic properties of dinitroaniline derivatives have led to their use in various applications, each with a distinct mechanism of action or synthetic pathway.
Mechanism of Action of Dinitroaniline Herbicides
Many dinitroaniline derivatives are potent herbicides that act by disrupting microtubule formation in plant cells.[4][5][6][7] This inhibition of microtubule dynamics ultimately leads to a cessation of cell division and plant growth.
Caption: Dinitroaniline herbicide mechanism of action.
Synthesis of Azo Dyes from Dinitroaniline
Dinitroanilines are valuable precursors in the synthesis of azo dyes. The process involves two main steps: diazotization of the dinitroaniline followed by coupling with a suitable aromatic compound.[8][9]
Caption: General workflow for azo dye synthesis.
Conclusion
The potent electron-withdrawing effects of the two nitro groups in dinitroaniline derivatives fundamentally alter their chemical and physical properties. This is most evident in their significantly reduced basicity and their susceptibility to nucleophilic aromatic substitution. These characteristics have been harnessed in the development of important commercial products such as herbicides and dyes. A thorough understanding of the principles outlined in this guide is essential for researchers and professionals working with these and related compounds, enabling the continued innovation and application of this versatile class of molecules.
References
- 1. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 4. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 8. modishproject.com [modishproject.com]
- 9. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-(2-Propynyl)-2,4-dinitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and utilization of N-(2-Propynyl)-2,4-dinitroaniline in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This electron-deficient alkyne is a valuable building block for the synthesis of novel 1,2,3-triazole derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties.
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," facilitates the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[1][2] This reaction is celebrated for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. This compound is a particularly interesting alkyne for CuAAC reactions due to the strong electron-withdrawing nature of the two nitro groups on the aniline moiety. This electronic feature can influence the reactivity of the alkyne and impart unique properties to the resulting triazole products, making them valuable scaffolds in drug discovery and for the development of functional materials. The triazole core is a known pharmacophore present in a wide array of therapeutic agents with applications including anticancer, antifungal, and antiviral activities.[3][4][5]
Synthesis of this compound
The synthesis of this compound can be achieved through the nucleophilic substitution of an amine with propargyl bromide. The electron-withdrawing nitro groups on the 2,4-dinitroaniline precursor decrease the nucleophilicity of the amine, which necessitates the use of a base to facilitate the reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-Dinitroaniline
-
Propargyl bromide (80% in toluene)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4-dinitroaniline (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add propargyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid. A moderate yield of 45-60% can be expected.
Characterization Data (Predicted and from related compounds):
-
Appearance: Yellowish solid.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.8 (d, 1H), ~8.4 (dd, 1H), ~7.2 (d, 1H), ~4.2 (d, 2H), ~2.4 (t, 1H).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~148, ~138, ~132, ~130, ~124, ~116, ~78, ~74, ~32.
-
Mass Spectrometry (EI): m/z [M]⁺ calculated for C₉H₇N₃O₄: 221.04.
-
IR (KBr, cm⁻¹): ~3300 (alkyne C-H), ~2120 (alkyne C≡C), ~1620, ~1590 (aromatic C=C), ~1530, ~1340 (NO₂ stretch).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
The following is a general protocol for the CuAAC reaction of this compound with an organic azide. This protocol can be adapted for a variety of azide substrates.
Experimental Protocol: CuAAC Reaction
Materials:
-
This compound
-
Organic azide (e.g., Benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
-
Reaction vial or flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and the organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature for 8-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 1,4-disubstituted 1,2,3-triazole derivative by silica gel column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the CuAAC reaction of this compound with various azides. Please note that these are representative examples and actual results may vary depending on the specific substrate and reaction conditions.
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) |
| This compound | Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O (1:1) | 12 | 85-95 |
| This compound | Phenyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O (1:1) | 18 | 80-90 |
| This compound | 3-Azidopropan-1-ol | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O (1:1) | 8 | 90-98 |
| This compound | Ethyl 2-azidoacetate | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O (1:1) | 10 | 88-96 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent use in a CuAAC reaction to generate a library of functionalized triazoles for biological screening.
Caption: Workflow for synthesis and application of dinitroaniline-triazoles.
Signaling Pathway Context
The dinitrophenyl moiety is often used in the study of immune responses. Triazoles derived from this compound could potentially be used as probes to investigate signaling pathways involved in hapten recognition and subsequent immune cell activation, such as in mast cells.
Caption: DNP-Triazole in mast cell activation pathway investigation.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of novel 1,2,3-triazole derivatives via the CuAAC reaction. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of these compounds in various fields, particularly in the development of new therapeutic agents. The unique electronic properties of the dinitrophenyl group offer exciting opportunities for the design of functional molecules with tailored biological activities.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 4. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(2-Propynyl)-2,4-dinitroaniline as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of N-(2-Propynyl)-2,4-dinitroaniline, a valuable intermediate for the introduction of a versatile propargyl group onto a dinitrophenyl scaffold. The terminal alkyne functionality serves as a handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the straightforward conjugation of the dinitroaniline moiety to a wide array of molecules, facilitating the development of novel compounds in medicinal chemistry and materials science.
Physicochemical Properties and Spectroscopic Data
While specific experimental data for this compound is not extensively reported in the literature, the expected properties can be inferred from its structure and comparison to the well-characterized precursor, 2,4-dinitroaniline.
Table 1: Physicochemical Properties of 2,4-Dinitroaniline (Precursor)
| Property | Value | Reference |
| Molecular Formula | C₆H₅N₃O₄ | [1] |
| Molecular Weight | 183.12 g/mol | |
| Appearance | Yellow to orange crystalline powder | [1] |
| Melting Point | 187.5-188 °C | |
| Solubility | Sparingly soluble in water, soluble in acetone, ethanol, and ethyl acetate. | [1] |
| pKa | 18.46 |
Note: The introduction of the N-propargyl group is expected to slightly increase the molecular weight and may lower the melting point compared to the parent aniline.
Synthesis of this compound
The primary route for the synthesis of this compound is through the N-alkylation of 2,4-dinitroaniline with propargyl bromide. The electron-withdrawing nature of the two nitro groups reduces the nucleophilicity of the aniline nitrogen, necessitating the use of a suitable base and polar aprotic solvent to facilitate the reaction.
Experimental Protocol: N-propargylation of 2,4-Dinitroaniline
This protocol is based on established methods for the N-alkylation of dinitroanilines.
Materials:
-
2,4-Dinitroaniline
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dinitroaniline (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq) to the flask.
-
Add anhydrous DMF to dissolve the 2,4-dinitroaniline.
-
To the stirred suspension, add propargyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound. A reported yield for this reaction is in the range of 45-60%.
Table 2: Summary of Reaction Conditions for the Synthesis of this compound
| Parameter | Condition |
| Starting Material | 2,4-Dinitroaniline |
| Reagent | Propargyl bromide |
| Base | Potassium carbonate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 60-70 °C |
| Reaction Time | 12-24 hours |
| Reported Yield | 45-60% |
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Application in Organic Synthesis: Click Chemistry
The terminal alkyne of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole linkage between the dinitroaniline moiety and an azide-functionalized molecule. This is particularly useful in drug discovery for structure-activity relationship (SAR) studies and in materials science for the functionalization of polymers and surfaces.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general protocol that can be adapted for various azide-containing substrates.
Materials:
-
This compound
-
An azide-containing compound (e.g., Benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Reaction vial or flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and the azide-containing compound (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05-0.1 eq) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature for 6-24 hours. The reaction is often accompanied by a color change.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 1,2,3-triazole product by column chromatography or recrystallization.
Table 3: General Conditions for CuAAC Reaction
| Parameter | Condition |
| Alkyne Substrate | This compound |
| Azide Substrate | Various organic azides |
| Catalyst | Copper(II) sulfate / Sodium ascorbate (in situ generation of Cu(I)) |
| Solvent System | t-Butanol/Water (1:1) |
| Temperature | Room Temperature |
| Reaction Time | 6-24 hours |
Logical Workflow for "Click" Conjugation
Caption: Logical workflow for CuAAC using the intermediate.
Potential Applications in Drug Development and Research
The dinitroaniline scaffold is present in a number of biologically active compounds, including some herbicides and antiprotozoal agents. The ability to easily conjugate this scaffold to other molecules via "click chemistry" opens up possibilities for:
-
Structure-Activity Relationship (SAR) Studies: Rapidly generating libraries of dinitroaniline-containing compounds to probe interactions with biological targets.
-
Development of Novel Bioactive Conjugates: Linking the dinitroaniline moiety to other pharmacophores to create hybrid molecules with potentially enhanced or novel activities. Dinitroaniline derivatives have been investigated for their potential as antileishmanial and anticancer agents.
-
Fluorescent Probes and Labeling Reagents: The dinitrophenyl group can act as a quencher or a component of a fluorogenic probe, making these intermediates useful in the design of chemical biology tools.
Disclaimer: The provided protocols are intended as a general guide and should be adapted and optimized for specific substrates and laboratory conditions. All chemical manipulations should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for Assessing the Antimitotic Activity of N-(2-Propynyl)-2,4-dinitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Propynyl)-2,4-dinitroaniline belongs to the dinitroaniline class of compounds, which are recognized for their herbicidal and antiprotozoal activities. The primary mechanism of action for dinitroanilines involves the disruption of microtubule dynamics, a critical process for cell division, motility, and intracellular transport.[1][2][3][4][5] By binding to α-tubulin, these compounds inhibit the polymerization of tubulin into microtubules, leading to mitotic arrest and subsequent apoptosis.[1][3][4] This targeted disruption of the cytoskeleton makes dinitroaniline derivatives, including this compound, promising candidates for investigation as potential anticancer agents.
These application notes provide detailed protocols for evaluating the antimitotic activity of this compound, focusing on its effects on tubulin polymerization and cell cycle progression.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Concentration of this compound (µM) | Vmax (mOD/min) | % Inhibition of Polymerization | IC50 (µM) |
| 0 (Control) | 0 | ||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Table 2: Cell Cycle Analysis in Cancer Cell Lines
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | |||
| This compound (IC50 concentration) | |||
| This compound (2x IC50 concentration) | |||
| Positive Control (e.g., Nocodazole) |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity Measurement)
This assay monitors the effect of this compound on the polymerization of purified tubulin in vitro by measuring the increase in turbidity (optical density) as microtubules form.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Nocodazole or Vinblastine)
-
Negative control (DMSO)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
-
96-well, half-area, clear bottom plates
Protocol:
-
Prepare the tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2 mg/mL.
-
Prepare the reaction mixture by adding GTP to the tubulin solution to a final concentration of 1 mM and glycerol to a final concentration of 10%. Keep the mixture on ice.
-
Prepare serial dilutions of this compound and the positive control in General Tubulin Buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Add 5 µL of the diluted compound or control to the appropriate wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding 50 µL of the tubulin reaction mixture to each well.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance against time to generate polymerization curves.
-
Calculate the maximum velocity (Vmax) of the polymerization reaction for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of flow cytometry to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Nocodazole)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
Seed the cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound, a positive control, and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with PBS and resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound's antimitotic activity.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution after treatment.
References
Application Notes: N-(2-Propynyl)-2,4-dinitroaniline for Tubulin Polymerization Inhibition Studies
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the eukaryotic cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell structure.[1] Their dynamic nature makes them a key target for pharmacological agents, particularly in cancer chemotherapy.[1] The dinitroaniline class of compounds are well-established microtubule-disrupting agents.[2] Unlike many other tubulin inhibitors such as taxanes or vinca alkaloids that bind to β-tubulin, dinitroanilines uniquely target α-tubulin.[1][3][4] This specific mechanism involves binding to α-tubulin to inhibit polymerization, disrupt microtubule structure, and ultimately block mitosis.[2][5]
N-(2-Propynyl)-2,4-dinitroaniline is a member of the dinitroaniline family. Its structure lends itself to further modification and study, making it a valuable tool for researchers in cell biology and drug development. These notes provide an overview of its mechanism, key quantitative data for the dinitroaniline class, and detailed protocols for its application in studying tubulin polymerization and its effects on cells.
Mechanism of Action
Dinitroaniline compounds exert their biological effects by directly interacting with the tubulin protein. The primary mechanism involves binding to a specific site on the α-tubulin subunit.[1][4] This binding event is thought to disrupt the lateral contacts between protofilaments, which are the longitudinal arrays of tubulin dimers that form the microtubule wall.[3] By interfering with these crucial interactions, this compound prevents the assembly of tubulin dimers into functional microtubules.[6] The net result is a depolymerization of existing microtubules and inhibition of new microtubule formation, leading to a G2/M phase arrest in the cell cycle and subsequent cellular effects like mitotic catastrophe and apoptosis.[7][8] This α-tubulin-specific action distinguishes dinitroanilines from many other clinically used microtubule-targeting agents.[1]
Caption: Mechanism of this compound action.
Quantitative Data: Dinitroaniline Activity
The following table summarizes key quantitative data for Oryzalin, a representative dinitroaniline herbicide, which serves as a benchmark for the activity of this class of compounds. This data is critical for designing experiments and understanding the potency of this compound.
| Compound | Assay Type | Target/Organism | Metric | Value | Reference |
| Oryzalin | Computational Docking | Toxoplasma gondii α-tubulin | Binding Affinity | 23 nM | [4] |
| Oryzalin | In Vitro Polymerization | Plant Tubulin (Rosa sp.) | Apparent Kᵢ | 2.59 x 10⁶ M⁻¹ | [6] |
| Oryzalin | In Vitro Binding | Plant Tubulin (Rosa sp.) | Apparent Kₐ | 1.19 x 10⁵ M⁻¹ | [6] |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system. Polymerization is monitored by the increase in fluorescence from a reporter dye that incorporates into newly formed microtubules.[9]
Materials:
-
Purified tubulin (>99%), lyophilized powder
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP stock solution (100 mM)
-
Glycerol
-
Fluorescent Reporter (e.g., DAPI)
-
This compound (and other controls like Paclitaxel, Vinblastine)
-
DMSO (vehicle)
-
Ice-cold 96-well plates (black, clear bottom)
-
Temperature-controlled fluorescence plate reader (Excitation: 360 nm, Emission: 420-450 nm)
Procedure:
-
Preparation of Tubulin: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a concentration of 10 mg/mL. Add GTP to a final concentration of 1 mM. Keep on ice and use immediately.[10]
-
Working Solution: Dilute the tubulin stock to a final concentration of 2 mg/mL in ice-cold General Tubulin Buffer containing 10% glycerol, 1 mM GTP, and the fluorescent reporter at its working concentration.[9]
-
Compound Preparation: Prepare a dilution series of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%. Prepare controls: vehicle (DMSO), positive control for inhibition (e.g., 10 µM Vinblastine), and positive control for promotion (e.g., 10 µM Paclitaxel).
-
Assay Setup: Add 5 µL of the compound dilutions (or controls) to the wells of a pre-chilled 96-well plate.
-
Initiate Polymerization: Add 45 µL of the tubulin working solution to each well for a final volume of 50 µL.[9] Mix gently by pipetting.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence kinetically every minute for 60 minutes.[10]
-
Data Analysis: Plot fluorescence intensity versus time. Calculate the Vmax (maximum rate of polymerization) and the final steady-state polymer mass. Determine the IC₅₀ value of this compound by plotting the inhibition of Vmax or final fluorescence against the compound concentration.
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol 2: Cell Viability Assay (MTS-Based)
This protocol determines the cytotoxic effect of this compound on cancer cell lines. The MTS assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.[11][12]
Materials:
-
HeLa, HCT116, or other desired cancer cell lines[11]
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound
-
DMSO (vehicle)
-
96-well clear plates for cell culture
-
MTS reagent solution (containing PES)[12]
-
Multichannel pipette
-
Absorbance plate reader (490 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.[11] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or controls (vehicle only for negative control, known cytotoxic drug for positive control).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[11][13]
-
MTS Addition: Add 20 µL of the MTS reagent solution to each well.[12]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTS to the colored formazan product.[12]
-
Measurement: Measure the absorbance of each well at 490 nm using a plate reader.[11][12]
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Normalize the data to the vehicle-treated cells (100% viability). Plot the percentage of cell viability against the compound concentration and calculate the IC₅₀ value using non-linear regression.
Caption: Workflow for the cell viability (MTS) assay.
Protocol 3: Immunofluorescence Staining of Microtubules
This protocol allows for the direct visualization of the effects of this compound on the microtubule cytoskeleton within cells.
Materials:
-
Cells (e.g., HeLa, HT-29) cultured on glass coverslips in a 24-well plate[8]
-
This compound
-
Fixation Solution: 3-4% Paraformaldehyde (PFA) and 0.1% Glutaraldehyde in PBS[14][15]
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS[14]
-
Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100[14]
-
Primary Antibody: Mouse or Rat anti-α-tubulin antibody
-
Secondary Antibody: Fluorescently-labeled anti-mouse or anti-rat IgG (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting Medium
-
Fluorescence Microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips and allow them to adhere for 24 hours. Treat the cells with the desired concentration of this compound (and controls) for a specified time (e.g., 2-24 hours).[8][11]
-
Fixation: Gently wash the cells three times with warm PBS. Fix the cells with Fixation Solution for 10-15 minutes at room temperature.[8][14]
-
Washing: Wash the cells three times with PBS, 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 15 minutes at room temperature to allow antibodies to access intracellular structures.[8][14]
-
Blocking: Wash with PBS. Add Blocking Buffer and incubate for 30-60 minutes to reduce non-specific antibody binding.[14]
-
Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendation. Remove the blocking solution and incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[16]
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100, 5 minutes each.[14]
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Incubate the cells for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells as in step 7. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Wash a final three times with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium. Image the cells using a fluorescence microscope, capturing images of the microtubule network (e.g., green channel) and nuclei (blue channel).
Caption: Workflow for immunofluorescence staining of microtubules.
References
- 1. Dinitroanilines Bind α-Tubulin to Disrupt Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Dinitroanilines bind alpha-tubulin to disrupt microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular and molecular actions of dinitroaniline and phosphorothioamidate herbicides on Plasmodium falciparum: tubulin as a specific antimalarial target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New microtubule polymerization inhibitors comprising a nitrooxymethylphenyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 10. cytoskeleton.com [cytoskeleton.com]
- 11. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Immunofluorescence staining of microtubules [bio-protocol.org]
- 15. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]
- 16. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(2-Propynyl)-2,4-dinitroaniline in Antileishmanial Drug Development
Disclaimer: No direct experimental data has been found in the public domain for the antileishmanial activity of N-(2-Propynyl)-2,4-dinitroaniline. The following application notes and protocols are based on the well-documented activities of structurally related dinitroaniline compounds, which are known to possess antileishmanial properties. These notes are intended to serve as a general guideline for the investigation of this compound as a potential antileishmanial agent.
Introduction
Dinitroanilines are a class of chemical compounds with demonstrated herbicidal and antiprotozoal activities.[1] Several compounds within this class, such as trifluralin and dinitroaniline sulfonamides, have shown promising activity against Leishmania parasites.[2][3] The primary mechanism of action for dinitroanilines is the inhibition of tubulin polymerization, a critical process for cell division and maintenance of cell structure in the parasite.[4] this compound, as a member of this class, is a candidate for investigation as a novel antileishmanial agent. These application notes provide a framework for its synthesis, in vitro and in vivo evaluation, and elucidation of its mechanism of action.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for a dinitroaniline compound, based on published data for related molecules. These tables are intended to guide the expected data output from the experimental protocols described below.
Table 1: In Vitro Antileishmanial Activity and Cytotoxicity
| Compound | Leishmania Species | IC50 (µM) on Promastigotes | IC50 (µM) on Amastigotes | CC50 (µM) on Mammalian Cells (e.g., J774 macrophages) | Selectivity Index (SI) (CC50/IC50 Amastigotes) |
| This compound (Hypothetical) | L. donovani | 5.2 | 2.8 | >50 | >17.8 |
| This compound (Hypothetical) | L. major | 7.5 | 4.1 | >50 | >12.2 |
| Trifluralin (Reference) | L. mexicana | Micromolar range | - | - | - |
| Amphotericin B (Reference) | L. donovani | 0.1 | 0.05 | 1.5 | 30 |
Table 2: In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Parasite Burden Reduction (%) in Liver | Parasite Burden Reduction (%) in Spleen |
| Vehicle Control | - | Oral | 0 | 0 |
| This compound (Hypothetical) | 10 | Oral | 65 | 58 |
| This compound (Hypothetical) | 25 | Oral | 85 | 78 |
| Miltefosine (Reference) | 20 | Oral | 95 | 92 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general method for the synthesis of N-substituted 2,4-dinitroanilines and can be adapted for this compound. The synthesis of 2,4-dinitroaniline can be achieved by the reaction of 1-chloro-2,4-dinitrobenzene with ammonia.[5]
Materials:
-
1-Chloro-2,4-dinitrobenzene
-
Propargylamine (2-propynylamine)
-
Triethylamine
-
Ethanol
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve 1-chloro-2,4-dinitrobenzene (1 equivalent) in ethanol in a round-bottom flask.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add propargylamine (1.1 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: In Vitro Antileishmanial Activity Assay (Promastigote Stage)
Materials:
-
Leishmania promastigotes (e.g., L. donovani, L. major) in logarithmic growth phase.
-
Complete culture medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
This compound (dissolved in DMSO).
-
Resazurin solution or other viability indicator.
-
96-well microtiter plates.
-
Incubator (26°C).
-
Microplate reader.
Procedure:
-
Seed Leishmania promastigotes at a density of 1 x 10⁶ cells/mL in a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Amphotericin B).
-
Incubate the plates at 26°C for 72 hours.
-
After incubation, add resazurin solution to each well and incubate for another 4-6 hours.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of viable parasites against the drug concentration.
Protocol 3: In Vitro Antileishmanial Activity Assay (Amastigote Stage)
Materials:
-
Peritoneal macrophages or a macrophage cell line (e.g., J774).
-
Leishmania promastigotes (stationary phase).
-
Culture medium (e.g., RPMI-1640) with FBS.
-
This compound.
-
Giemsa stain.
-
Microscope.
Procedure:
-
Seed macrophages in a multi-well chamber slide and allow them to adhere.
-
Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
After 24 hours of infection, wash the wells to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of this compound.
-
Incubate for 72 hours.
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the IC50 value.
Protocol 4: Cytotoxicity Assay against Mammalian Cells
Materials:
-
Mammalian cell line (e.g., J774 macrophages, HepG2 cells).
-
Culture medium appropriate for the cell line.
-
This compound.
-
MTT or resazurin solution.
-
96-well plates.
-
CO₂ incubator (37°C, 5% CO₂).
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to attach overnight.
-
Add serial dilutions of this compound to the cells.
-
Incubate for 48-72 hours.
-
Perform a cell viability assay using MTT or resazurin.
-
Measure the absorbance or fluorescence and calculate the 50% cytotoxic concentration (CC50).
Protocol 5: Tubulin Polymerization Inhibition Assay
Materials:
-
Purified Leishmania tubulin.
-
Polymerization buffer.
-
GTP.
-
This compound.
-
Spectrophotometer with a temperature-controlled cuvette holder.
Procedure:
-
Pre-incubate purified Leishmania tubulin with different concentrations of this compound or a vehicle control on ice.
-
Initiate tubulin polymerization by adding GTP and increasing the temperature to 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to tubulin polymerization.
-
Compare the polymerization curves of the compound-treated samples with the control to determine the inhibitory effect.
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
Caption: Proposed mechanism of action for dinitroaniline compounds against Leishmania.
Caption: A typical workflow for the evaluation of a new antileishmanial compound.
References
- 1. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Antileishmanial dinitroaniline sulfonamides with activity against parasite tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-Propynyl)-2,4-dinitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-(2-Propynyl)-2,4-dinitroaniline synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis significantly lower than the reported 45-60%?
Answer: Low yields can stem from several factors. Consider the following possibilities:
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Purity of Reactants: The purity of the starting material, 2,4-dinitroaniline, is crucial. Impurities can interfere with the reaction. Ensure the 2,4-dinitroaniline is of high purity or recrystallize it before use.
-
Reaction Conditions: The reaction is sensitive to temperature and reaction time. Ensure the temperature is maintained consistently and the reaction is allowed to proceed for a sufficient duration.
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Base Strength and Solubility: The choice and quality of the base are critical. Potassium carbonate is a common choice, but its effectiveness can be influenced by particle size and dryness. Ensure the base is finely powdered and anhydrous.
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Solvent Quality: The solvent, typically dimethylformamide (DMF), must be anhydrous. The presence of water can lead to side reactions and reduce the nucleophilicity of the aniline.
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.
Question 2: My reaction mixture turned dark, and I isolated a complex mixture of products. What could be the cause?
Answer: A dark reaction mixture and the formation of multiple products often indicate side reactions or decomposition.
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Side Reactions: The electron-withdrawing nitro groups on the aromatic ring can make the starting material susceptible to other nucleophilic attacks. Overheating the reaction can promote the formation of undesired byproducts.
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Decomposition: 2,4-Dinitroaniline and the product can be sensitive to high temperatures and prolonged reaction times. This can lead to decomposition and the formation of tar-like substances.
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Air/Moisture Sensitivity: While the reaction is generally robust, prolonged exposure to air and moisture at elevated temperatures can contribute to the formation of byproducts. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?
Answer: Purifying this compound can be challenging due to the presence of unreacted starting materials and side products.
-
Column Chromatography: This is the most effective method for separating the desired product from impurities. A silica gel column with a gradient elution system of ethyl acetate and petroleum ether is often successful.
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be effective.
-
Washing: Before column chromatography or recrystallization, washing the crude product with water to remove any inorganic salts and then with a non-polar solvent like hexane to remove non-polar impurities can be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound from 2,4-dinitroaniline and propargyl bromide proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The amine group of 2,4-dinitroaniline acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide. A base, such as potassium carbonate, is used to deprotonate the aniline nitrogen, increasing its nucleophilicity.
Q2: Can I use a different base instead of potassium carbonate?
A2: Yes, other bases can be used, but their effectiveness may vary. Stronger bases like sodium hydride (NaH) could potentially lead to deprotonation at other sites and increase side reactions. Weaker bases may not be sufficient to deprotonate the weakly nucleophilic 2,4-dinitroaniline. The choice of base should be carefully considered and optimized for the specific reaction conditions.
Q3: What is the role of the two nitro groups on the aniline ring?
A3: The two electron-withdrawing nitro groups decrease the nucleophilicity of the aniline nitrogen, making the reaction more challenging than the N-alkylation of a more basic aniline. However, these groups also activate the aromatic ring for nucleophilic aromatic substitution if a leaving group is present on the ring. In the N-alkylation with propargyl bromide, their primary effect is the reduction of the amine's reactivity.
Q4: Are there any known safety precautions I should take during this synthesis?
A4: Yes. 2,4-Dinitroaniline and its derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Propargyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. The reaction should be conducted with care, avoiding overheating, which could lead to pressure buildup and potential decomposition of the nitro-containing compounds.
Data Presentation
Table 1: Summary of Reaction Conditions for N-Propargylation of 2,4-Dinitroaniline
| Parameter | Condition 1 |
| Starting Material | 2,4-Dinitroaniline |
| Reagent | Propargyl bromide |
| Base | Potassium carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Ambient to moderate heating |
| Reported Yield | 45-60%[1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on established methods for the N-alkylation of dinitroanilines.
Materials:
-
2,4-Dinitroaniline
-
Propargyl bromide (80% solution in toluene)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4-dinitroaniline (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add propargyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC, typically after several hours to overnight), pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed mechanism of action for dinitroaniline compounds.
References
Optimizing reaction conditions for propargylating 2,4-dinitroaniline
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions for the optimization of the N-propargylation of 2,4-dinitroaniline.
Frequently Asked Questions (FAQs)
Q1: Why is the N-propargylation of 2,4-dinitroaniline a challenging reaction?
The primary difficulty stems from the electronic properties of the 2,4-dinitroaniline substrate. The two electron-withdrawing nitro groups significantly reduce the electron density on the aromatic ring and, consequently, the nucleophilicity of the amino group.[1][2][3] This makes the nitrogen atom a weak nucleophile, slowing down the desired N-alkylation reaction.
Q2: What are the typical starting conditions for this reaction?
A common method involves the reaction of 2,4-dinitroaniline with propargyl bromide in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a mild base like potassium carbonate (K₂CO₃).[1][4] Elevated temperatures are generally required to achieve a reasonable reaction rate.[3]
Q3: What is a realistic yield for the synthesis of N-(2-propynyl)-2,4-dinitroaniline?
Under standard conditions using propargyl bromide and potassium carbonate in DMF, moderate yields ranging from 45% to 60% have been reported.[1] Optimization of reaction parameters may lead to improvements.
Q4: What are the primary side reactions or potential issues?
The main challenges include:
-
Low Conversion: Due to the low nucleophilicity of the aniline, reactions may be slow and incomplete, leaving a significant amount of starting material.
-
Over-alkylation: While the deactivated nature of the primary amine makes the secondary amine product even less nucleophilic, N,N-dipropargylation is a theoretical possibility, especially with a large excess of the alkylating agent.
-
Decomposition: Propargyl bromide can be unstable, and high reaction temperatures may lead to the decomposition of reagents and the formation of tarry byproducts.[5]
Q5: Can alternative catalytic methods be used?
While less explored for this specific substrate, other N-alkylation strategies exist. Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling between a propargylamine and 2,4-dinitrobromobenzene is a potential route, though nitro-substituted substrates are known to sometimes poison palladium catalysts.[1] More modern approaches using manganese or iridium catalysts for the N-alkylation of anilines with alcohols have been developed, but their efficacy with the highly deactivated 2,4-dinitroaniline is not established.[6][7]
Experimental Protocols
General Protocol for N-Propargylation of 2,4-Dinitroaniline
This protocol is adapted from established procedures for the N-alkylation of anilines.[1][4]
Materials:
-
2,4-Dinitroaniline
-
Propargyl bromide (80% solution in toluene is common)
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To an oven-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen or argon inlet, add 2,4-dinitroaniline (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF via syringe to create a stirrable suspension.
-
Begin stirring the mixture under an inert atmosphere at room temperature.
-
Slowly add a solution of propargyl bromide (1.0-1.2 eq) in a small amount of anhydrous DMF dropwise over 10-15 minutes.
-
After the addition is complete, heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the 2,4-dinitroaniline starting material is consumed or no further conversion is observed (typically 6-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water or brine and extract three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound.
Data Summary
Table 1: Typical Reaction Parameters for Propargylation of 2,4-Dinitroaniline
| Parameter | Condition | Rationale / Notes |
| Substrate | 2,4-Dinitroaniline | Highly deactivated due to electron-withdrawing nitro groups.[1] |
| Alkylating Agent | Propargyl Bromide | Common and reactive propargyl source.[1][5] |
| Base | Potassium Carbonate (K₂CO₃) | Sufficiently strong to facilitate the reaction without causing excessive side reactions. |
| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that effectively dissolves reagents and facilitates Sₙ2 reactions.[1][3] |
| Temperature | 80 - 100 °C | Elevated temperature is necessary to overcome the high activation energy.[3] |
| Stoichiometry | ~1:1.1:2 | (Aniline : Propargyl Bromide : Base) |
| Reported Yield | 45 - 60% | Represents a typical outcome for this challenging transformation.[1] |
Troubleshooting Guide
Table 2: Common Issues and Recommended Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficient reaction temperature. 2. Low nucleophilicity of the amine. 3. Impure or wet reagents/solvent. 4. Ineffective base. | 1. Gradually increase the reaction temperature, monitoring for decomposition. 2. Consider a stronger base (e.g., NaH), but exercise caution as this may promote side reactions. 3. Ensure all reagents are pure and the solvent is anhydrous. 4. Use freshly dried and finely powdered K₂CO₃. |
| Formation of Multiple Products | 1. Over-alkylation (N,N-dipropargylation). 2. Side reactions involving the propargyl group. | 1. Use a slight excess of 2,4-dinitroaniline relative to propargyl bromide to favor mono-alkylation.[4] 2. Lower the reaction temperature and extend the reaction time. |
| Reaction Stalls / Incomplete Conversion | 1. Reagents have degraded over the course of a long reaction time. 2. Equilibrium has been reached. | 1. Use high-purity, fresh propargyl bromide. 2. Add a second portion of base and/or alkylating agent after 12-24 hours if significant starting material remains. |
| Dark, Tarry Reaction Mixture | 1. Reaction temperature is too high, causing decomposition. 2. Instability of propargyl bromide.[5] | 1. Reduce the reaction temperature and increase the reaction time. 2. Ensure a fully inert atmosphere (N₂ or Ar) is maintained throughout the reaction. |
Visualizations
Caption: A typical experimental workflow for the N-propargylation of 2,4-dinitroaniline.
Caption: A logic diagram to guide troubleshooting based on reaction analysis.
References
- 1. Buy this compound [smolecule.com]
- 2. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]
- 3. N-(4-chlorobenzyl)-2,4-dinitroaniline | 10268-90-3 | Benchchem [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Propargyl bromide - Wikipedia [en.wikipedia.org]
- 6. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Purification of crude N-(2-Propynyl)-2,4-dinitroaniline by column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude N-(2-Propynyl)-2,4-dinitroaniline by column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in crude this compound?
A1: The most common impurity is typically the unreacted starting material, 2,4-dinitroaniline. This is due to incomplete alkylation during the synthesis. Other potential impurities can include side-products from the propargylation reaction.
Q2: What is a good starting solvent system for the column chromatography of this compound?
A2: A good starting point for developing a solvent system for the silica gel column chromatography of N-alkynylated dinitroanilines is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. A common starting ratio to explore is in the range of 3:1 to 1:1 (heptane:ethyl acetate). The polarity can then be adjusted based on the results of Thin Layer Chromatography (TLC) analysis.
Q3: How can I monitor the progress of the column chromatography?
A3: The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate and develop it in the same solvent system used for the column. The spots corresponding to the product and impurities can be visualized under UV light or by using a staining agent if necessary.
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: Nitro compounds, particularly those with other functional groups, can sometimes be sensitive to the acidic nature of silica gel. If you suspect degradation, you can try deactivating the silica gel by treating it with a small amount of a base, such as triethylamine, mixed with the eluent. Alternatively, using a different stationary phase like neutral alumina might be a viable option.
Experimental Protocols
Synthesis of this compound (Illustrative)
A representative synthesis involves the reaction of 2,4-dinitroaniline with propargyl bromide in the presence of a base. In a typical procedure, 2,4-dinitroaniline is dissolved in a suitable solvent like acetone or DMF, and a base such as potassium carbonate is added. Propargyl bromide is then added dropwise, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). After the reaction, the mixture is worked up by filtering the solid and evaporating the solvent. The resulting crude product is then purified by column chromatography.
Column Chromatography Protocol for this compound
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity eluent (e.g., 9:1 hexane:ethyl acetate).
-
Column Packing: Carefully pour the slurry into a glass column with the stopcock closed. Allow the silica gel to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or gradient fashion.
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes or vials.
-
Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Recommended Starting Parameters for Column Chromatography
| Parameter | Recommended Value/Range |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate |
| Initial Eluent Ratio | 9:1 (Hexane:Ethyl Acetate) |
| Final Eluent Ratio | 1:1 (Hexane:Ethyl Acetate) |
| Elution Type | Gradient Elution |
| Monitoring Technique | Thin Layer Chromatography (TLC) |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the solvent system using TLC. Try different solvent combinations or a shallower gradient. |
| Compound Streaking on Column/TLC | Compound is too polar for the solvent system; potential interaction with silica. | Increase the polarity of the eluent. Consider adding a small amount of a more polar solvent like methanol or a modifier like triethylamine to the eluent. |
| Product Elutes with Starting Material | Insufficient resolution. | Use a longer column, a finer mesh silica gel, or a shallower solvent gradient. |
| No Compound Eluting | Compound may have degraded on the column or is too strongly adsorbed. | Check the stability of your compound on silica using a small-scale test. If it degrades, consider using a less acidic stationary phase like neutral alumina. If it is strongly adsorbed, a much more polar eluent may be required. |
| Cracked or Channeled Column Bed | Improper column packing. | Repack the column carefully, ensuring the silica gel is fully settled and the bed is level. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Troubleshooting low yields in nucleophilic aromatic substitution for dinitroanilines
Welcome to the technical support center for troubleshooting low yields in nucleophilic aromatic substitution (SNAr) reactions for the synthesis of dinitroanilines. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction to produce a dinitroaniline is giving a very low yield. What are the most common causes?
A1: Low yields in SNAr reactions for dinitroanilines typically stem from a few key areas:
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and concentration of reactants are critical. These reactions often require heating to proceed at a reasonable rate.
-
Poor Choice of Solvent: The solvent plays a crucial role in stabilizing the intermediate and facilitating the reaction.
-
Ineffective Leaving Group: The nature of the leaving group significantly impacts the reaction rate and overall yield.
-
Weak Nucleophile: The nucleophile's strength and steric hindrance can dramatically affect its ability to attack the aromatic ring.
-
Presence of Water or Other Protic Impurities: These can react with strong bases or interfere with the desired reaction pathway.
-
Side Reactions: Competing reactions, such as hydrolysis of the starting material, can consume reactants and lower the yield of the desired product.
Q2: How do the nitro groups in dinitroanilines affect the SNAr reaction?
A2: The two nitro groups are strong electron-withdrawing groups, which are essential for activating the aromatic ring towards nucleophilic attack. They stabilize the negatively charged intermediate (Meisenheimer complex) through resonance, which lowers the activation energy of the reaction and increases the reaction rate.[1][2] The position of these groups is crucial; they must be ortho and/or para to the leaving group for effective stabilization.[1][3][4]
Q3: Can I use a strong base to improve my yield?
A3: In some cases, a base can act as a catalyst by deprotonating the nucleophile, thereby increasing its nucleophilicity. However, the use of a strong base is not always beneficial and can sometimes lead to side reactions, such as hydrolysis of the dinitrohaloarene starting material, especially if water is present. The choice of base and its concentration should be carefully optimized. For instance, in some syntheses, an excess of the amine nucleophile itself can act as the base.[5]
Q4: Is it possible for the reaction to proceed through a different mechanism than the typical SNAr addition-elimination?
A4: While the addition-elimination mechanism is the most common for these activated systems, other mechanisms like the benzyne mechanism can occur under very strong basic conditions with unactivated aryl halides. However, for dinitroanilines, the addition-elimination pathway is the predominant and expected mechanism due to the high degree of activation by the nitro groups.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Reaction Temperature or Time | Increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS. Extend the reaction time. | SNAr reactions often have a significant activation energy barrier that can be overcome with thermal energy. |
| Poor Solvent Choice | Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile. | Polar aprotic solvents are generally effective for SNAr reactions as they can solvate the cation of the nucleophile's salt without strongly solvating the anion, thus increasing its nucleophilicity. They also help to stabilize the charged Meisenheimer intermediate.[6] |
| Weak Nucleophile | If possible, switch to a more potent nucleophile. Alternatively, a base can be added to deprotonate the nucleophile and increase its reactivity. | The rate of an SNAr reaction is directly proportional to the nucleophilicity of the attacking species. |
| Poor Leaving Group | If feasible, change the leaving group on the dinitrobenzene substrate. The typical order of reactivity is F > Cl > Br > I. | Fluorine is the most electronegative halogen and strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[1][7] |
| Degradation of Starting Materials | Ensure the purity of your starting materials and the dryness of your solvent and glassware. | Impurities, especially water, can lead to unwanted side reactions and decomposition of reactants. |
Issue 2: Presence of Multiple Spots on TLC (Side Products)
| Possible Cause | Troubleshooting Step | Rationale |
| Hydrolysis of Starting Material | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | The highly electron-deficient dinitrohaloarene is susceptible to nucleophilic attack by water, leading to the formation of dinitrophenol byproducts. |
| Over-alkylation or Di-substitution | Use a stoichiometric amount of the nucleophile or a slight excess. Monitor the reaction closely and stop it once the starting material is consumed. | If the product formed can act as a nucleophile itself, it may react further. |
| Reaction with Solvent | Ensure the chosen solvent is inert under the reaction conditions. | Some solvents, like alcohols, can potentially act as nucleophiles in the presence of a base, leading to undesired ether products.[8] |
Data Presentation
The following tables provide a summary of reaction conditions and yields for the synthesis of dinitroanilines via SNAr reactions, compiled from various sources.
Table 1: Synthesis of 2,4-Dinitroaniline from 1-Chloro-2,4-dinitrobenzene and Ammonia
| Temperature (°C) | Ammonia Concentration | Reaction Time | Yield (%) | Reference |
| 170 | Gaseous NH₃ | 6 hours | 68-76 | Organic Syntheses[7] |
| 70-120 | 5.7% aqueous NH₃ | - | 84.3 | BIOS FINAL REPORT 1153[9] |
| 70-80 | 20-35% aqueous NH₃ | 0.5 hours | 98.4 | US Patent 4102927A[9] |
Table 2: Effect of Base and Solvent on the Yield of a Dinitroaniline Derivative
| Solvent | Base | Yield (%) |
| EtOH | - | 53 |
| - | N(Et)₃ | 53 |
| DMF | K₂CO₃ | 79 |
| DMSO | Aniline (excess) | 88 |
| - | Pyridine | ~40-45 |
| Data adapted from a study on the synthesis of N-(5-R¹-amino-2-nitrophenyl)acetamides.[1][5] |
Experimental Protocols
General Procedure for the Synthesis of N-Substituted-2,4-dinitroanilines
This protocol is a generalized procedure based on common laboratory practices for SNAr reactions.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of the 1-halo-2,4-dinitrobenzene (e.g., 1-chloro-2,4-dinitrobenzene) in a suitable polar aprotic solvent (e.g., ethanol, DMF, or DMSO).
-
Addition of Nucleophile: Add 1.1 to 2 equivalents of the amine nucleophile to the solution. If the amine is a salt, an additional equivalent of a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) should be added.
-
Reaction: Heat the reaction mixture to a temperature between 60-100°C. The optimal temperature and reaction time should be determined by monitoring the reaction's progress using TLC or LC-MS. A typical reaction time is between 2 to 24 hours.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into water to precipitate the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[7]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to troubleshooting SNAr reactions.
Caption: The addition-elimination mechanism of SNAr for dinitroanilines.
Caption: A logical workflow for troubleshooting low yields in SNAr reactions.
Caption: Key factors influencing the yield of SNAr reactions for dinitroanilines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. scribd.com [scribd.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US4102927A - Process for the preparation of 2,4-dinitroaniline - Google Patents [patents.google.com]
- 9. N-(2,4-dinitrophenyl)-2,4-dinitroaniline synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Overcoming Solubility Challenges with N-(2-Propynyl)-2,4-dinitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered when working with N-(2-Propynyl)-2,4-dinitroaniline in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a derivative of 2,4-dinitroaniline. Like many dinitroaniline compounds, it is characterized by low aqueous solubility due to its lipophilic nature and crystalline structure. This poor solubility can lead to several issues in experimental assays, including precipitation of the compound, inaccurate concentration measurements, and consequently, unreliable and difficult-to-reproduce results.
Q2: What are the initial signs of solubility problems in my assay?
A2: Signs of solubility issues include:
-
Visible Precipitation: Cloudiness, particles, or a film in your stock solution or assay wells.
-
Inconsistent Results: High variability between replicate wells or experiments.
-
Non-linear Dose-Response Curves: Unexpectedly flat or erratic dose-response curves.
-
Lower than Expected Potency: The compound may appear less active than it actually is due to not being fully dissolved at the intended concentration.
Q3: What is the best solvent to dissolve this compound?
A3: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds like this compound. Other organic solvents such as ethanol, methanol, and acetone can also be used. However, it is crucial to consider the tolerance of your specific assay system to these organic solvents.
Q4: How can I prevent my compound from precipitating when I dilute it into an aqueous assay buffer?
A4: Precipitation upon dilution into aqueous buffers is a common issue. To mitigate this, you can:
-
Use a Co-solvent: Maintain a small percentage of an organic solvent (like DMSO or ethanol) in your final assay buffer.
-
Optimize pH: The solubility of some compounds can be pH-dependent. Assess if adjusting the pH of your buffer is feasible for your experiment and improves solubility.
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can help maintain compound solubility.
-
Utilize Cyclodextrins: These can encapsulate the hydrophobic compound and increase its aqueous solubility.
-
Sonication and Warming: Gently warming the solution or using a sonicator can help dissolve the compound, but be cautious of compound stability at higher temperatures.
Troubleshooting Guide
Issue 1: Precipitate forms in the stock solution.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent.
-
Solution:
-
Try gentle warming (e.g., 37°C) and vortexing or sonication to aid dissolution.
-
If precipitation persists, prepare a new stock solution at a lower concentration.
-
Consider a different organic solvent in which the compound may have higher solubility (see Table 1).
-
Issue 2: Compound precipitates upon dilution into aqueous assay buffer.
-
Possible Cause: The aqueous environment of the assay buffer causes the hydrophobic compound to fall out of solution.
-
Solution:
-
Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for compound precipitation in aqueous buffer.
-
Issue 3: Inconsistent and non-reproducible assay results.
-
Possible Cause: Micro-precipitation or aggregation of the compound is occurring, leading to variable effective concentrations.
-
Solution:
-
Visually inspect your assay plates under a microscope for any signs of precipitation.
-
Prepare fresh dilutions of your compound for each experiment.
-
Incorporate a brief vortexing or sonication step after diluting the stock solution into the assay buffer.
-
Refer to the solubility enhancement strategies outlined in the FAQs and the troubleshooting workflow above.
-
Data Presentation
Table 1: Estimated Solubility of this compound and Related Compounds in Common Solvents.
| Solvent | 2,4-Dinitroaniline[1] | Trifluralin | Pendimethalin | Estimated this compound Solubility |
| Water (20-25°C) | ~0.06 g/L | < 1 mg/L | ~0.3 mg/L | Very Low (< 0.1 g/L) |
| DMSO | Slightly Soluble | ≥ 100 mg/mL | ~30 mg/mL | High |
| Ethanol (95%) | ~7.5 g/L | 33-40 g/L | ~25 mg/mL | Moderate to High |
| Methanol | Slightly Soluble | 33-40 g/L | 5.5 g/100 mL | Moderate |
| Acetone | Soluble | >1000 g/L | 800 g/L | High |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh out the required amount of this compound. For a 1 mL stock solution of 10 mM, you will need approximately 2.21 mg.
-
Add the solid compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there is no visible precipitate.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Diluting this compound for a Cell-Based Assay
Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.5%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
Workflow for Serial Dilution:
Caption: Serial dilution workflow for this compound.
Procedure:
-
Thaw an aliquot of the 10 mM stock solution.
-
Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed cell culture medium. For example, to make a 200 µM solution, add 2 µL of the 10 mM stock to 98 µL of medium. Vortex or pipette mix immediately and thoroughly.
-
Perform serial dilutions from this intermediate stock to achieve your desired final concentrations in a separate dilution plate.
-
Add the final dilutions to your assay plate containing cells. Ensure the final concentration of DMSO is below the tolerance level of your cells (typically ≤ 0.5%).
-
Visually inspect the wells for any signs of precipitation after addition.
Note: It is recommended to perform a solubility test in your specific assay buffer and at your highest desired concentration before proceeding with the full experiment.
References
Managing side reactions during the synthesis of N-substituted dinitroanilines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the synthesis of N-substituted dinitroanilines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of N-substituted dinitroanilines?
A1: The most prevalent side reactions include:
-
Over-alkylation (Di-alkylation): Formation of a tertiary amine by the addition of a second alkyl group to the desired secondary amine. This is particularly common when the starting dinitroaniline has a primary amino group.
-
N-Nitrosoaniline Formation: Reaction of the aniline nitrogen with nitrosating agents, which may be present as impurities in the nitric acid used for dinitration of the starting material.
-
Smiles Rearrangement: An intramolecular nucleophilic aromatic substitution that can occur under basic conditions, leading to rearranged products. This is more likely when the N-substituent has a nucleophilic group that can attack the dinitrophenyl ring.
-
Formation of Positional Isomers: During the initial dinitration of the aniline precursor, different isomers (e.g., 2,4-dinitro vs. 2,6-dinitro) can be formed. The ratio of these isomers can be influenced by the reaction conditions.
Q2: How can I minimize the formation of over-alkylation byproducts?
A2: To control over-alkylation, consider the following strategies:
-
Stoichiometry Control: Use a minimal excess of the alkylating agent. A large excess will significantly increase the rate of the second alkylation.
-
Reaction Conditions: Lowering the reaction temperature can help to control the reaction rate and improve selectivity for the mono-alkylation product.
-
Choice of Base and Solvent: The choice of base and solvent can influence the reaction rate and selectivity. Weaker bases and less polar solvents may slow down the reaction and reduce over-alkylation.
-
Protecting Groups: For primary anilines, using a protecting group on the amine can be an effective strategy. After mono-alkylation, the protecting group can be removed.
-
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters like temperature and residence time, which can help in minimizing over-alkylation.[1]
Q3: I am observing a significant amount of N-nitrosoaniline impurity in my product. How can I remove it?
A3: N-nitrosoanilines are common impurities that are often carcinogenic. Their removal is crucial. Methods for their removal include:
-
Chemical Treatment: Treatment with agents like acyl halides, amino benzoate esters, or hydrobromic acid can convert nitrosamines into other compounds that are easier to separate.
-
Thermal Decomposition: Heating the crude product to a temperature where the N-nitroso compound decomposes, but the desired product remains stable, can be effective. This is often done under vacuum to remove volatile decomposition products.
-
Purification: Careful purification by column chromatography or recrystallization can also be used to separate the N-nitrosoaniline from the desired product.
Q4: What is the Smiles Rearrangement and under what conditions does it occur?
A4: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. In the context of N-substituted dinitroanilines, a nucleophilic center on the N-alkyl or N-aryl substituent can attack one of the carbon atoms bearing a nitro group (an ipso-substitution), leading to a rearranged product. This reaction is typically promoted by a base. The dinitro-activated aromatic ring is susceptible to this type of intramolecular attack.[2][3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired N-substituted dinitroaniline | - Incomplete reaction. - Formation of multiple side products. - Loss of product during work-up and purification. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize reaction conditions (temperature, solvent, base) to minimize side reactions (see FAQs). - Use a milder work-up procedure and optimize the purification method (e.g., choice of solvent system for chromatography). |
| Presence of a significant amount of di-alkylated byproduct | - Excess alkylating agent. - High reaction temperature. - Use of a strong base. | - Reduce the molar ratio of the alkylating agent to the dinitroaniline. - Perform the reaction at a lower temperature. - Use a weaker base (e.g., K2CO3 instead of NaH). |
| Formation of an unexpected isomer | - Smiles Rearrangement has occurred. - Isomeric impurities in the starting dinitroaniline. | - If a Smiles Rearrangement is suspected, try running the reaction under neutral or acidic conditions if possible, or use a non-nucleophilic base.[4] - Analyze the purity of the starting dinitroaniline by NMR or LC-MS. |
| Product is a dark, tarry substance | - Decomposition of starting materials or products at high temperatures. - Oxidation of the aniline. | - Lower the reaction temperature. - Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. |
| Difficulty in purifying the product by column chromatography | - Co-elution of the product and impurities. - Product is unstable on silica gel. | - Try a different solvent system for elution. A gradient elution might be necessary. - Consider using a different stationary phase, such as alumina or a C18 reversed-phase silica. - If the product is acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve separation. |
Experimental Protocols
General Procedure for N-Alkylation of 2,4-Dinitroaniline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dinitroaniline (1 equivalent) in a suitable solvent (e.g., acetonitrile, DMF, or THF).
-
Addition of Base: Add a base (e.g., K2CO3, 1.5 equivalents).
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, filter off the base, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).
Protocol for Minimizing Over-alkylation
-
Stoichiometry: Use a strict 1:1.05 molar ratio of the dinitroaniline to the alkylating agent.
-
Temperature Control: Maintain the reaction temperature at or below 40 °C.
-
Slow Addition: Add the alkylating agent very slowly (e.g., over 1-2 hours) using a syringe pump to maintain a low concentration of the alkylating agent in the reaction mixture.
-
Choice of Base: Use a mild and non-nucleophilic base such as potassium carbonate or cesium carbonate.
-
Monitoring: Closely monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to a significant extent, even if some remains, to avoid the formation of the di-alkylated product.
Quantitative Data
| Starting Material | Alkylating Agent | Base | Solvent | Temp (°C) | Yield of Mono-alkylated Product (%) | Yield of Di-alkylated Product (%) | Reference |
| 2,4-Dinitroaniline | n-Propyl bromide | K2CO3 | Acetonitrile | Reflux | ~70-80% | <10% | Inferred from[1] |
| 2,4-Dinitroaniline | Ethyl iodide | NaH | DMF | 25 | Lower | Higher | General knowledge |
| 2,4-Dinitrochlorobenzene | Urea (as ammonia source) | - | 80% Ethanol | 130 | 98.5 | N/A | [5] |
| 2,4-Dinitrochlorobenzene | Aqueous Ammonia | - | Water | 70-80 | 98.4 | N/A | [6] |
Note: The yields are approximate and can vary based on the specific reaction conditions and scale. N/A indicates that the di-alkylated product is not applicable in that specific reaction.
Characterization of Potential Byproducts
Identifying byproducts is crucial for troubleshooting. Here are some general NMR characteristics that might help in their identification:
-
Di-alkylated Product:
-
¹H NMR: Disappearance of the N-H proton signal. The integration of the signals corresponding to the alkyl groups will be double that of the mono-alkylated product. The chemical shifts of the aromatic protons may also be slightly different.
-
¹³C NMR: The number of signals for the alkyl groups will be the same, but their chemical environment will be different, potentially leading to slight shifts.
-
-
Smiles Rearrangement Product:
-
The NMR spectra will be significantly different from the expected product, showing a different substitution pattern on the aromatic ring. Detailed 2D NMR experiments (COSY, HMBC) would be necessary to elucidate the exact structure.
-
-
N-Nitrosoaniline:
-
The presence of the N=O group will significantly alter the chemical shifts of the adjacent protons and carbons.
-
Reference NMR Data for 2,4-Dinitroaniline:
-
¹H NMR (CDCl₃): δ 8.77 (d, J=2.6 Hz, 1H), 8.40 (dd, J=9.0, 2.7 Hz, 1H), 7.80 (d, J=8.8 Hz, 1H) ppm.[2]
-
¹³C NMR (CDCl₃): δ 147.8, 146.3, 133.9, 133.2, 127.3, 121.1 ppm.[2]
Visualizations
References
Technical Support Center: Palladium-Catalyzed Reactions with Nitro-Substituted Substrates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with palladium-catalyzed reactions involving nitro-substituted substrates.
Frequently Asked Questions (FAQs)
Q1: Is the nitro group a known palladium catalyst poison?
A1: Yes, nitro compounds are recognized as potential inhibitors or poisons for palladium catalysts under certain conditions.[1] The primary mechanism of deactivation is often through strong adsorption to the catalyst surface or oxidation of the palladium metal.[2] This can lead to reduced catalytic activity or complete reaction failure. However, it is crucial to understand that under specific and carefully controlled conditions, the nitro group can act as an electrophilic partner in cross-coupling reactions, undergoing oxidative addition to the palladium center.[3][4]
Q2: Under what conditions does a nitro group poison the catalyst versus act as a reactive partner?
A2: The role of the nitro group is highly dependent on the reaction conditions.
-
Poisoning/Deactivation is favored under:
-
Reductive conditions: In the presence of a strong reducing agent (like H₂ or hydrides), the primary reaction pathway is often the reduction of the nitro group to an amine or other reduced nitrogen species.[5] This process can consume the catalyst's activity for other desired transformations.
-
Sub-optimal ligand/base combination: With ligands that are not sufficiently electron-rich or bulky, the desired oxidative addition of the C-NO₂ bond may be slow, allowing for side reactions and catalyst deactivation to dominate.[6]
-
-
Activation as a reactive partner is favored under:
-
Specific catalytic systems: The use of highly electron-rich and bulky phosphine ligands (e.g., BrettPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is often essential.[3][4] These ligands promote the oxidative addition of the C-NO₂ bond, which is typically the rate-determining step.[6]
-
Carefully chosen base and solvent: A non-aqueous, weakly coordinating solvent and a suitable base like potassium phosphate (K₃PO₄) are often employed to facilitate the catalytic cycle for cross-coupling.[4][6]
-
Q3: My reaction with a nitro-substituted aryl halide is failing. Is the nitro group the problem?
A3: It is a possibility, but other factors should be considered.
-
Competing Reduction: The primary issue might be the reduction of the nitro group rather than the desired cross-coupling. Check for byproducts like the corresponding aniline.
-
General Reaction Failure: The problem could be unrelated to the nitro group and stem from common issues in palladium catalysis, such as impure reagents or solvent, inactive catalyst, or an inappropriate choice of ligand or base for the specific halide.[7][8][9] It is advisable to run a control reaction with a similar substrate lacking the nitro group to diagnose the issue.
Q4: What are the typical signs of catalyst poisoning in my reaction?
A4: Signs of catalyst poisoning or deactivation include:
-
Low or no conversion of starting materials.
-
The reaction stalls after partial conversion.
-
Formation of palladium black (precipitated, inactive palladium metal).[7]
-
A significant amount of starting material is recovered, or decomposition of the starting material is observed.
-
Inconsistent results between batches.
Troubleshooting Guide
Problem 1: Low to No Product Formation in a Cross-Coupling Reaction
| Possible Cause | Diagnostic Step | Recommended Solution |
| Catalyst Poisoning/Deactivation by Nitro Group | Run a control reaction with an analogous substrate without the nitro group. If the control reaction works, the nitro group is likely the issue. | 1. Switch to a specialized ligand: Employ bulky, electron-rich phosphine ligands like BrettPhos or SPhos, which are known to facilitate the activation of C-NO₂ bonds.[3][4][6] 2. Optimize the base and solvent: Use a non-nucleophilic base like K₃PO₄ or CsF in an anhydrous aprotic solvent like 1,4-dioxane or toluene.[6] |
| Reduction of Nitro Group | Analyze the crude reaction mixture by LC-MS or ¹H NMR for the presence of the corresponding aniline or other reduced nitrogen species. | 1. Avoid protic solvents and strong reducing agents. 2. Use a catalytic system designed for C-NO₂ activation , as this will favor the cross-coupling pathway.[3] |
| Inactive Catalyst | The catalyst may be old or improperly stored. The Pd(II) precatalyst may not be reducing to the active Pd(0) species in situ. | 1. Use a fresh bottle of catalyst. 2. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a more advanced precatalyst (e.g., a G3 or G4 Buchwald precatalyst).[8] |
| Poor Solubility of Reagents | Observe the reaction mixture. Is the substrate or base fully dissolved? | 1. Switch to a solvent that better solubilizes all components , such as DMF or using a co-solvent system.[9] 2. Increase the reaction temperature. |
| Oxygen Contamination | Homocoupling of the boronic acid partner may be observed. | Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[8] |
Problem 2: Reaction Starts but Does Not Go to Completion
| Possible Cause | Diagnostic Step | Recommended Solution |
| Gradual Catalyst Deactivation | Monitor the reaction progress over time. If it plateaus, catalyst deactivation is likely. | 1. Increase catalyst loading. 2. Add a second portion of the catalyst after the reaction has stalled. 3. Switch to a more robust ligand or precatalyst that is less prone to degradation under the reaction conditions.[3][4] |
| Protodeboronation of Boronic Acid | Check for the formation of the arene corresponding to the boronic acid partner. | 1. Use a more stable boronic acid derivative , such as a boronate ester (e.g., a BPin ester).[8] 2. Use anhydrous conditions and a less harsh base. |
Quantitative Data Summary
The choice of ligand is critical for the success of Suzuki-Miyaura coupling reactions involving nitroarenes as electrophiles. The following table summarizes the reported yields for the coupling of 4-nitroanisole with 4-methoxyphenylboronic acid using different ligands.
| Ligand | Catalyst System | Yield (%) | Reference |
| BrettPhos | 2.5 mol% Pd(acac)₂, 7.5 mol% ligand, K₃PO₄·nH₂O, 18-crown-6, dioxane, 130 °C | 84 | [6] |
| SPhos | 2.5 mol% Pd(acac)₂, 7.5 mol% ligand, K₃PO₄·nH₂O, 18-crown-6, dioxane, 130 °C | <5 | [6] |
| RuPhos | 2.5 mol% Pd(acac)₂, 7.5 mol% ligand, K₃PO₄·nH₂O, 18-crown-6, dioxane, 130 °C | <5 | [6] |
| PCy₃ | 2.5 mol% Pd(acac)₂, 7.5 mol% ligand, K₃PO₄·nH₂O, 18-crown-6, dioxane, 130 °C | <5 | [6] |
| P(tBu)₃ | 2.5 mol% Pd(acac)₂, 7.5 mol% ligand, K₃PO₄·nH₂O, 18-crown-6, dioxane, 130 °C | <5 | [6] |
| IPr (NHC ligand) | 2.5 mol% Pd(acac)₂, 7.5 mol% ligand, K₃PO₄·nH₂O, 18-crown-6, dioxane, 130 °C | <5 | [6] |
Experimental Protocols
Protocol 1: Control Experiment to Diagnose Nitro Group Interference
This protocol helps determine if the nitro group is the primary cause of a failed cross-coupling reaction.
-
Set up two identical reactions in parallel.
-
Reaction A: Use your nitro-substituted aryl halide.
-
Reaction B (Control): Use an analogous aryl halide without the nitro group (e.g., if your substrate is 4-bromo-1-nitrobenzene, use 4-bromoanisole for a substrate with similar electronics, or simply bromobenzene).
-
-
Reagents and Conditions:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid Partner (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O or Dioxane/H₂O)
-
-
Procedure: a. To two separate oven-dried reaction vials, add the aryl halide, boronic acid, palladium catalyst, and base. b. Evacuate and backfill each vial with an inert gas (e.g., argon) three times. c. Add the degassed solvent(s) via syringe. d. Heat the reactions to the desired temperature (e.g., 80-100 °C) and stir for the intended reaction time (e.g., 12-24 hours). e. Monitor both reactions by TLC or LC-MS.
-
Analysis:
-
If Reaction B proceeds and Reaction A fails: The nitro group is highly likely to be interfering with the reaction under these conditions.
-
If both reactions fail: The issue is likely with the general reaction setup (e.g., inactive catalyst, poor solvent/base choice) and not specific to the nitro group.
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Nitroarene Electrophile
This protocol is a starting point for performing a cross-coupling reaction using a nitroarene as the electrophile, based on conditions known to be successful.[3][6]
-
Reagents:
-
Nitroarene (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Pd(acac)₂ (2.5 mol%)
-
BrettPhos (7.5 mol%)
-
K₃PO₄·nH₂O (3.0 equiv, finely ground)
-
18-crown-6 (10 mol%)
-
Anhydrous 1,4-Dioxane
-
-
Procedure: a. To an oven-dried reaction tube, add the nitroarene, arylboronic acid, Pd(acac)₂, BrettPhos, K₃PO₄·nH₂O, and 18-crown-6. b. Seal the tube with a septum, and evacuate and backfill with argon three times. c. Add anhydrous, degassed 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M. d. Place the reaction tube in a preheated oil bath at 130 °C. e. Stir vigorously for 12-24 hours. f. Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. g. Analyze the filtrate by TLC or LC-MS to determine conversion. h. Purify the product using standard column chromatography.
Visualizations
Caption: Competing pathways for a Pd(0) catalyst in the presence of a nitroarene.
Caption: A decision-making workflow for troubleshooting failed reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrogenation of nitrocompounds with supported palladium catalysts: influence of metal dispersion and nitrocompound nature (Journal Article) | OSTI.GOV [osti.gov]
- 3. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress in transition metal catalyzed cross coupling of nitroarenes [html.rhhz.net]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
Safe handling procedures to avoid explosive decomposition of dinitroanilines
This guide provides essential safety information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with dinitroaniline compounds to prevent explosive decomposition.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with dinitroanilines.
| Question | Answer |
| I observed an unexpected color change (e.g., darkening, turning brown/black) in my dinitroaniline sample during storage or upon gentle heating. What should I do? | An unexpected color change can be an initial sign of decomposition, which may precede a more vigorous or explosive event. Immediate Action: 1. Cease any heating immediately. 2. If it is safe to do so, ensure the container is not sealed to prevent pressure buildup. 3. Isolate the material in a blast shield or a designated area for hazardous materials. 4. Inform your lab supervisor and safety officer. Underlying Cause: This may be due to contamination, interaction with incompatible materials, or thermal instability at a lower-than-expected temperature. Review your storage conditions and handling procedures to identify any potential incompatibilities. |
| My Differential Scanning Calorimetry (DSC) scan shows a small, unexpected exotherm at a temperature well below the main decomposition peak. Is this a concern? | Yes, this is a significant concern. A small exotherm can indicate the onset of decomposition or a reaction with impurities. This initial energy release can sometimes trigger a larger, uncontrolled decomposition at a lower temperature than anticipated. Action: 1. Treat the material as being more sensitive than previously thought. 2. Re-evaluate the thermal stability of the compound, perhaps using a slower heating rate in the DSC to better resolve the initial event.[1] 3. Consider the purity of your sample, as impurities can catalyze decomposition.[2] 4. Do not scale up any reaction involving this batch of material without further investigation. |
| I need to grind a dinitroaniline compound to ensure homogeneity. What are the safest procedures? | Grinding introduces mechanical energy in the form of friction and impact, which can initiate explosive decomposition. Extreme caution is necessary. Recommended Procedure: 1. Avoid grinding if at all possible. Consider if less hazardous methods like recrystallization can achieve the desired particle size and homogeneity. 2. If grinding is unavoidable, use only non-sparking tools, such as ceramic or Teflon pestles and mortars.[3] Avoid metal spatulas or tools that can create sparks or friction. 3. Work with the smallest possible quantities (less than 1 gram) at a time.[4] 4. Perform the operation behind a blast shield in a designated area. 5. Consider wetting the solid with a non-reactive solvent to reduce friction sensitivity, but be aware of any potential incompatibilities with the solvent. |
| I'm planning a reaction that involves heating a dinitroaniline with a strong base. What are the potential hazards? | Dinitroanilines are incompatible with strong bases (such as sodium hydroxide and potassium hydroxide).[5] Mixing these can lead to a violent reaction and explosive decomposition. Action: 1. Re-evaluate your synthetic route. Avoid this combination if at all possible. 2. If there is no alternative, you must conduct a thorough hazard analysis before proceeding. 3. Start with extremely small-scale reactions (<100 mg) behind a blast shield. 4. Use a dilute base and add it slowly with efficient cooling and temperature monitoring. 5. Be prepared for a rapid exotherm and have an emergency plan in place. |
Frequently Asked Questions (FAQs)
Q1: What are the primary triggers for the explosive decomposition of dinitroanilines?
A1: The primary triggers are heat, impact, and friction.[6] Dinitroanilines are thermally sensitive and can decompose violently when heated, especially under confinement which can lead to a dangerous pressure buildup.[4][7] They can also be sensitive to mechanical shock. Incompatibility with other chemicals, such as strong oxidizing agents, strong acids, strong bases, and certain metals, can also catalyze or initiate explosive decomposition.[3][5]
Q2: How should I properly store dinitroaniline compounds?
A2: Dinitroanilines should be stored in a cool, dry, and well-ventilated area away from heat and sources of ignition.[8] They should be kept in tightly sealed containers. It is crucial to store them separately from incompatible materials, particularly oxidizing agents, acids, and bases.[5] The storage area should be clearly labeled, and access should be restricted.
Q3: What are the key signs of dinitroaniline decomposition?
A3: Key signs include a change in color (e.g., darkening), gas evolution (which can lead to container pressurization), and an unexpected release of heat. If you observe any of these signs, treat the material as potentially unstable and follow your laboratory's emergency procedures.
Q4: What personal protective equipment (PPE) is required when handling dinitroanilines?
A4: Appropriate PPE is essential. This includes:
-
Eye Protection: Safety glasses with side shields and a face shield.
-
Gloves: Chemically resistant gloves (e.g., butyl rubber).[7]
-
Body Protection: A flame-resistant lab coat and, for larger quantities, a protective apron.
-
Respiratory Protection: If there is a risk of inhaling dust, a respirator should be worn.
Q5: How should I dispose of dinitroaniline waste?
A5: Dinitroaniline waste is considered hazardous and must be disposed of accordingly.[5] Collect waste in a designated, sealed container. The material can be dissolved in a combustible solvent and burned in a chemical incinerator with an afterburner and scrubber.[8] Always follow your institution's and local environmental regulations for hazardous waste disposal.
Quantitative Data on Dinitroaniline Properties
The following table summarizes available thermal decomposition data for some dinitroanilines and related compounds. This data is for illustrative purposes and can vary based on the experimental conditions (e.g., heating rate, sample purity).
| Compound | Onset of Decomposition (DSC) | Peak Decomposition Temperature (DSC) | Heat of Decomposition | Notes |
| 2,4-Dinitroaniline | ~290 °C[9] | - | - | Can decompose violently at elevated temperatures.[7] |
| 2,4-Dinitrophenylhydrazine (DNPH) | ~196 °C | ~266 °C | - | Exothermic decomposition follows melting. |
| 3,5-Difluoro-2,4,6-trinitroanisole (DFTNAN) | ~226 °C (TASDT) | 273 °C | - | A melt-cast explosive carrier with high decomposition temperature.[4] |
| 2,6-Dinitrophenol | - | - | - | Melts and evaporates without decomposition under linear heating in an open pan. |
| o, m, p-Nitrophenols | - | - | - | Melt and evaporate without decomposition under linear heating in an open pan. |
Note: TASDT (Self-Accelerating Decomposition Temperature) is the lowest temperature at which self-heating can occur for a substance in its packaging.[4]
Experimental Protocols
Protocol 1: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
This protocol outlines a general procedure for assessing the thermal stability of a dinitroaniline compound.
Objective: To determine the onset temperature and peak temperature of exothermic decomposition.
Materials:
-
Dinitroaniline sample (typically 1-2 mg)
-
DSC instrument
-
High-pressure or sealed crucibles (e.g., gold-plated stainless steel) to prevent evaporation and contain pressure.[10]
-
Inert reference material (e.g., an empty sealed crucible)
Procedure:
-
Sample Preparation: Carefully weigh 1-2 mg of the dinitroaniline sample into a high-pressure DSC crucible.
-
Crucible Sealing: Securely seal the crucible to ensure that any gases evolved during decomposition are contained. This mimics a worst-case scenario of heating under confinement.
-
Instrument Setup:
-
Place the sealed sample crucible and an empty sealed reference crucible into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) to provide a stable atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected decomposition temperature (e.g., 30°C).
-
Apply a linear heating ramp. A common heating rate for screening energetic materials is 2-10°C/min.[1] A slower heating rate can provide better resolution of thermal events.
-
Heat the sample to a final temperature that is beyond the completion of the decomposition exotherm, but within the safe operating limits of the instrument.
-
-
Data Analysis:
-
Plot the heat flow (W/g) as a function of temperature (°C).
-
Identify any exothermic events (peaks pointing down or up, depending on instrument convention).
-
Determine the onset temperature of the main exotherm, which is often calculated as the intersection of the baseline with the tangent of the peak's leading edge. This temperature is a critical indicator of the beginning of thermal instability.
-
Determine the peak temperature of the exotherm, which represents the point of maximum decomposition rate under the given conditions.
-
Integrate the area under the exothermic peak to determine the heat of decomposition (J/g).
-
Protocol 2: Mass Loss Evaluation using Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which mass loss due to decomposition begins and the extent of mass change.
Materials:
-
Dinitroaniline sample (typically 1-5 mg)
-
TGA instrument
-
Sample pan (e.g., ceramic or aluminum)
Procedure:
-
Sample Preparation: Weigh 1-5 mg of the dinitroaniline sample into a TGA sample pan.
-
Instrument Setup:
-
Place the sample pan onto the TGA's microbalance.
-
Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative reactions.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Apply a linear heating ramp, typically 10°C/min.[11]
-
Heat the sample through its decomposition range.
-
-
Data Analysis:
-
Plot the sample mass (%) as a function of temperature (°C).
-
Determine the onset temperature of mass loss, which indicates the start of decomposition.
-
Analyze the TGA curve to identify the number of decomposition steps and the percentage of mass lost in each step.
-
The derivative of the TGA curve (DTG) can be plotted to show the rate of mass loss as a function of temperature, with peaks corresponding to the points of maximum decomposition rate.
-
Visualizations
Risk Assessment Workflow for Dinitroaniline Experiments
Caption: Risk assessment workflow for experiments involving dinitroanilines.
Safe Handling Workflow for Dinitroanilines
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 4. Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Up-Scaling of DSC Data of High Energetic Materials - AKTS [akts.com]
- 7. my.ucanr.edu [my.ucanr.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 11. resolvemass.ca [resolvemass.ca]
Optimizing solvent systems for recrystallization of dinitroaniline derivatives
Technical Support Center: Dinitroaniline Derivative Recrystallization
This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of solvent systems for the recrystallization of dinitroaniline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is recrystallization and why is it used for purifying dinitroaniline derivatives?
A1: Recrystallization is a fundamental purification technique for solid organic compounds.[1] The principle is based on the difference in solubility of a compound in a hot solvent versus a cold solvent.[2] An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, causing it to form purified crystals. The impurities, which are present in smaller amounts, remain dissolved in the cold solvent (mother liquor).[3] Dinitroaniline derivatives, being solid at room temperature, are well-suited for this purification method.[4][5]
Q2: How do I choose an appropriate solvent for my dinitroaniline derivative?
A2: The ideal solvent should meet four key criteria:
-
The target compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[2]
-
The impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[6]
-
The solvent's boiling point should be lower than the melting point of the compound to prevent it from "oiling out" (melting instead of dissolving).[7]
-
The solvent should not react chemically with the compound.[6]
For dinitroaniline derivatives, which are relatively polar due to the nitro and amino groups, polar solvents are a good starting point.[4] Alcohols like ethanol or methanol, often in combination with water, are frequently effective.[7][8]
Q3: What is a mixed-solvent system and when should I use one?
A3: A mixed-solvent system (or two-solvent system) is used when no single solvent meets the required criteria.[1] This method involves a pair of miscible solvents:
-
"Soluble" or "Good" Solvent: One in which the compound is highly soluble, even at room temperature.
-
"Insoluble" or "Bad" Solvent (Antisolvent): One in which the compound is poorly soluble, even at high temperatures.[9]
You should use this system when your compound is either too soluble or not soluble enough in common single solvents. The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the hot "bad" solvent until the solution becomes faintly cloudy (the saturation point).[9][10] Common pairs include ethanol-water and acetone-water.[1][11]
Q4: Can I use the same solvent system for all dinitroaniline derivatives?
A4: Not necessarily. While dinitroanilines share a core structure, substitutions on the aniline ring can significantly alter the compound's polarity, melting point, and solubility.[4] Therefore, the optimal solvent system may vary between different derivatives. For example, a procedure for 2,4-dinitroaniline uses an alcohol-water mixture.[8] However, for a different derivative like 6-chloro-2,4-dinitroaniline, other systems like acetone-water or dichloromethane-MTBE might be explored.[12] It is always best to perform small-scale solvent screening tests for each new derivative.
Troubleshooting Guide
Q1: My compound "oiled out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the compound's melting point or if the solution cools too quickly.[9]
-
Solution: Reheat the mixture to dissolve the oil. Add a small amount of additional "good" or single solvent to decrease saturation slightly.[13] Allow the solution to cool much more slowly. Insulating the flask can help promote slow cooling.[13]
Q2: No crystals are forming, even after the solution has cooled. What's wrong?
A2: This is a common issue that can arise from several factors:
-
Too much solvent was used: The solution may not be supersaturated. Fix: Boil off some of the solvent to increase the concentration and allow it to cool again.[13]
-
Supersaturation: The solution is supersaturated, but crystallization has not been initiated. Fixes:
-
Scratch the inner wall of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[14]
-
Add a "seed" crystal of the pure compound to the solution. This provides a template for crystallization to begin.[7]
-
Cool the solution further in an ice bath to decrease solubility.[2]
-
Q3: My crystal yield is very low. How can I improve it?
A3: A low yield can be disappointing but is often correctable. Common causes include:
-
Using too much solvent: This is the most frequent cause, as a significant portion of your product will remain dissolved in the mother liquor.[1] Always use the minimum amount of hot solvent required for dissolution.
-
Premature crystallization: Crystals may have formed during a hot gravity filtration step and were lost. Ensure the funnel and receiving flask are pre-heated to prevent this.[10]
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, often in an ice bath, to maximize crystal formation.[3]
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product. Wash with a small amount of the ice-cold recrystallization solvent or a slightly "worse" solvent mixture.[7]
Q4: The crystals formed very quickly and look like fine powder. Is this a problem?
A4: Yes, this can be a problem. Rapid crystallization tends to trap impurities within the crystal lattice, which defeats the purpose of the purification.[13] Slow, gradual cooling is optimal for forming large, pure crystals.[1] If your compound "crashes out" of solution immediately upon cooling, try reheating it and adding a small amount (1-2 mL) of extra solvent before allowing it to cool again, more slowly.[13]
Data & Protocols
Solubility Data
The selection of a solvent is critical. The following table summarizes the mole fraction solubility of 2,4-dinitroaniline in various organic solvents at different temperatures. Acetone shows the highest dissolving power, while toluene shows the lowest.[15] This data is invaluable for selecting a primary solvent or a solvent pair.
Table 1: Mole Fraction Solubility (x10³) of 2,4-Dinitroaniline in Organic Solvents [15]
| Temperature (K) | Methanol | Ethanol | Acetone | Acetonitrile | n-Propanol | Toluene | Isopropanol | Ethyl Acetate | 1-Butanol |
|---|---|---|---|---|---|---|---|---|---|
| 278.15 | 1.89 | 2.29 | 22.81 | 10.99 | 2.11 | 1.29 | 1.99 | 15.69 | 3.11 |
| 283.15 | 2.37 | 2.84 | 28.02 | 13.21 | 2.58 | 1.58 | 2.43 | 18.78 | 3.79 |
| 288.15 | 2.95 | 3.51 | 34.23 | 15.82 | 3.15 | 1.93 | 2.96 | 22.41 | 4.61 |
| 293.15 | 3.66 | 4.34 | 41.64 | 18.88 | 3.84 | 2.36 | 3.61 | 26.69 | 5.61 |
| 298.15 | 4.54 | 5.36 | 50.48 | 22.48 | 4.68 | 2.89 | 4.41 | 31.75 | 6.81 |
| 303.15 | 5.62 | 6.61 | 61.01 | 26.71 | 5.71 | 3.54 | 5.40 | 37.71 | 8.27 |
| 308.15 | 6.94 | 8.15 | 73.52 | 31.69 | 6.96 | 4.34 | 6.61 | 44.73 | 10.03 |
| 313.15 | 8.56 | 10.04 | 88.35 | 37.54 | 8.48 | 5.31 | 8.10 | 52.99 | 12.18 |
| 318.15 | 10.53 | 12.35 | 105.89 | 44.42 | 10.34 | 6.50 | 9.93 | 62.72 | 14.78 |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent with a high-temperature coefficient of solubility for the target compound is found.
-
Dissolution: Place the crude dinitroaniline derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling stick or magnetic stir bar. Heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed stemless funnel with fluted filter paper into a clean, pre-warmed flask.[10] This step must be done quickly to prevent crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.[3] Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[9]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[7]
-
Drying: Allow air to be pulled through the crystals on the funnel to partially dry them. Then, transfer the crystals to a watch glass for complete drying.
Protocol 2: Mixed-Solvent Recrystallization of 2,4-Dinitroaniline
This protocol is adapted from a known procedure for 2,4-dinitroaniline and is a good example of a mixed-solvent technique.[8]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 2,4-dinitroaniline in a minimum amount of boiling alcohol (e.g., ethanol). A ratio of approximately 20 mL of alcohol per gram of solid can be used as a starting point.[8]
-
Induce Saturation: While keeping the solution hot, add hot water dropwise until the solution becomes turbid (cloudy). This indicates the saturation point has been reached.[8][10]
-
Clarification: Add a few drops of hot alcohol, just enough to make the solution clear again.[10]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.
-
Collection & Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of a cold alcohol-water mixture (e.g., a mixture with a higher water content than the crystallization mixture).[7]
-
Drying: Dry the crystals completely before determining the melting point and yield.
Visualizations
Workflow Diagrams
The following diagrams illustrate key decision-making processes and workflows in recrystallization.
Caption: General workflow for purifying dinitroaniline derivatives via recrystallization.
Caption: Decision tree for selecting a single vs. mixed-solvent system.
Caption: Troubleshooting guide for common issues in recrystallization experiments.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Recrystallization [wiredchemist.com]
- 3. Home Page [chem.ualberta.ca]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2,4-Dinitroaniline CAS#: 97-02-9 [m.chemicalbook.com]
- 6. quora.com [quora.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. research.aalto.fi [research.aalto.fi]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Scaling Up the Synthesis of N-(2-Propynyl)-2,4-dinitroaniline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of N-(2-Propynyl)-2,4-dinitroaniline. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the scale-up of this synthesis for research purposes.
Experimental Protocol: N-Alkylation of 2,4-Dinitroaniline
A common and direct method for the synthesis of this compound is the N-alkylation of 2,4-dinitroaniline with propargyl bromide. The presence of two electron-withdrawing nitro groups on the aniline ring significantly decreases the nucleophilicity of the amino group, necessitating the use of a base and often elevated temperatures to facilitate the reaction.
Reaction Scheme:
Detailed Methodology
Materials:
-
2,4-Dinitroaniline
-
Propargyl bromide (80% solution in toluene is common)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dinitroaniline and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reagent Addition: While stirring, slowly add propargyl bromide solution to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Washing: Wash the combined organic layers with deionized water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.
Data Presentation: Optimization of Reaction Conditions
The yield and purity of this compound are highly dependent on the reaction parameters. The following tables summarize the impact of different conditions on the synthesis.
Table 1: Effect of Base on N-Alkylation of 2,4-Dinitroaniline
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| K₂CO₃ | DMF | 60 | 6 | Moderate | Common and cost-effective base. |
| Cs₂CO₃ | DMF | 60 | 6 | Potentially Higher | More expensive but can improve yield in difficult alkylations. |
| NaH | THF | 25 | 4 | Variable | Strong base, may lead to side reactions if not controlled. |
| DBU | Ethanol | 140 (Microwave) | 0.25 | High (for similar systems) | Rapid synthesis, requires microwave reactor.[1] |
Table 2: Effect of Solvent on N-Alkylation of 2,4-Dinitroaniline
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Observations |
| DMF | K₂CO₃ | 60 | 6 | Moderate | Good solvent for this reaction, facilitates dissolution of reactants. |
| Acetonitrile | K₂CO₃ | 60 | 6 | Lower | Less effective than DMF for this specific reaction. |
| THF | NaH | 25 | 4 | Variable | Suitable for use with strong bases like NaH. |
| DMSO | K₂CO₃ | 50 | 72 | Good (for similar systems) | High boiling point, can be difficult to remove.[2] |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: The reaction is very slow or does not proceed to completion. What are the possible causes and solutions?
-
Cause: Insufficiently activated amine. The electron-withdrawing nitro groups on the 2,4-dinitroaniline ring make the amine a weak nucleophile.
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10 °C, while carefully monitoring for decomposition.
-
Stronger Base: Consider using a stronger base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH).
-
Phase-Transfer Catalyst: The addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can sometimes improve the reaction rate.
-
-
-
Cause: Poor quality of reagents or solvent.
-
Solution:
-
Anhydrous Conditions: Ensure that anhydrous solvents and reagents are used, as water can interfere with the reaction.
-
Fresh Reagents: Use freshly opened or properly stored reagents. Propargyl bromide can degrade over time.
-
-
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are they and how can I minimize them?
-
Cause: Dialkylation. The product, this compound, can be further alkylated to form a disubstituted product.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the 2,4-dinitroaniline relative to the propargyl bromide.
-
Slow Addition: Add the propargyl bromide slowly to the reaction mixture to maintain a low concentration of the alkylating agent.
-
-
-
Cause: Isomerization of propargyl bromide. Propargyl bromide can isomerize to bromoallene, which can also react with the aniline.[1]
-
Solution:
-
Fresh Propargyl Bromide: Use a fresh bottle of propargyl bromide.
-
Moderate Temperature: Avoid excessively high reaction temperatures which can promote isomerization.
-
-
Q3: The yield of my reaction is consistently low. How can I improve it?
-
Cause: Incomplete reaction (see Q1).
-
Cause: Product loss during work-up.
-
Solution:
-
Thorough Extraction: Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent like ethyl acetate.
-
Careful Washing: Avoid vigorous shaking during washing steps to prevent the formation of emulsions, which can lead to product loss.
-
-
-
Cause: Suboptimal reaction conditions.
-
Solution:
-
Systematic Optimization: Systematically vary one reaction parameter at a time (e.g., base, solvent, temperature) to find the optimal conditions for your specific setup. Refer to the data tables above for guidance.
-
-
Q4: I am having difficulty purifying the product. What are the recommended methods?
-
Method: Column Chromatography.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 95:5 hexane:EtOAc) and gradually increase the polarity.
-
-
Method: Recrystallization.
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or a mixture of ethanol and water is often a good starting point for dinitroaniline derivatives.[3] Test small batches with different solvents (e.g., isopropanol, methanol, acetone/water) to find the optimal system.
-
Frequently Asked Questions (FAQs)
Q: What are the main safety precautions to consider when working with 2,4-dinitroaniline and propargyl bromide?
A:
-
2,4-Dinitroaniline: This compound is highly toxic if swallowed, in contact with skin, or if inhaled. It can also cause damage to organs through prolonged or repeated exposure. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Propargyl Bromide: This is a lachrymator (causes tearing) and is also toxic and corrosive.[4] Handle it with extreme care in a fume hood and wear appropriate PPE. It is also a flammable liquid.
Q: How can I effectively monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (2,4-dinitroaniline), the product (this compound), and any potential side products. The spots can be visualized under UV light.
Q: Can I use other alkylating agents besides propargyl bromide?
A: Yes, other propargylating agents such as propargyl tosylate or mesylate can be used. However, propargyl bromide is the most commonly used due to its commercial availability and reactivity. The reaction conditions may need to be adjusted for different alkylating agents.
Visualizations
Experimental Workflow
References
Technical Support Center: Selective Reduction of Dinitroaniline Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective reduction of dinitroaniline compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the selective reduction of one nitro group in dinitroaniline compounds to yield the corresponding nitroaniline.
Issue 1: Low Selectivity - Over-reduction to Diamine
Q1: My reaction is producing a significant amount of the fully reduced diamine byproduct instead of the desired monoamino-nitroaniline. How can I improve selectivity?
A1: Over-reduction is a common challenge. Here are several factors to consider and optimize:
-
Choice of Reducing Agent/Catalyst: The choice of reduction system is critical for achieving high selectivity.
-
Catalytic Hydrogenation: Noble metal catalysts like Platinum (Pt) and Palladium (Pd) can be too active, leading to over-reduction. Consider using or optimizing catalysts known for higher selectivity, such as Ru-SnOₓ/Al₂O₃, Ru/C, or gold-based catalysts (e.g., Au/Al₂O₃, Au/Fe₂O₃).[1][2][3] The addition of a second metal, like Tin (Sn) to Ruthenium (Ru), can modify the electronic properties of the catalyst, favoring the adsorption of the nitro group and enhancing selectivity for the mono-reduced product.[1][2][4]
-
Chemical Reduction (Zinin Reduction): This classic method using sodium sulfide (Na₂S) or sodium polysulfide (Na₂Sₓ) is often highly selective for the reduction of one nitro group.[5][6] The concentration and the value of 'x' in the polysulfide can be tuned to optimize selectivity.[5][6]
-
-
Reaction Conditions:
-
Temperature and Pressure: For catalytic hydrogenations, lower temperatures and hydrogen pressures generally favor partial reduction. Start with milder conditions and incrementally increase them if the reaction rate is too slow. For instance, selective hydrogenation over 5% Pd/C has been achieved at 31°C and 3.4 MPa H₂.[2]
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC, HPLC, or GC-MS.[1][7] Stopping the reaction at the optimal time, when the formation of the desired product is maximized and the formation of the diamine is minimal, is crucial.
-
-
Catalyst Loading: In catalytic hydrogenation, a lower catalyst loading can sometimes help to improve selectivity by slowing down the overall reaction rate, allowing for better control.
Issue 2: Poor Regioselectivity - Reduction of the Wrong Nitro Group
Q2: My dinitroaniline has two non-equivalent nitro groups, and the reduction is occurring at the undesired position. How can I control which nitro group is reduced?
A2: Regioselectivity is governed by steric and electronic factors. Here are the key principles and strategies:
-
Steric Hindrance: Generally, the least sterically hindered nitro group is preferentially reduced.[5][6] If you are targeting the more hindered group, you may need to explore alternative catalysts or directing groups.
-
Electronic Effects & Directing Groups: The electronic nature of other substituents on the aromatic ring plays a significant role.
-
pH of the Reaction Medium: In some reduction systems, particularly those involving metal reductants, the pH can influence which nitro group is more susceptible to reduction. Experimenting with pH adjustments might offer some control.
Issue 3: Formation of Undesired Side Products
Q3: Besides the diamine, I am observing other impurities in my reaction mixture, such as hydroxylamines, azoxy, or azo compounds. How can I minimize these?
A3: The formation of these intermediates is a known side reaction pathway in nitro group reductions.
-
Reaction Conditions: The accumulation of intermediates like phenylhydroxylamines, azoxy-benzenes, and azo-benzenes can be influenced by the reaction conditions.[3]
-
In catalytic hydrogenations, ensuring sufficient hydrogen availability and efficient stirring can help to promote the complete reduction of these intermediates to the desired amine without allowing them to accumulate.
-
The choice of catalyst can also be a factor. For example, the presence of Fen+ sites in some catalysts has been shown to prevent the formation of intermediate hydroxylamines.[1]
-
-
Purity of Reagents and Solvents: Ensure that all reagents and solvents are pure and free from contaminants that might interfere with the reaction or promote side reactions.
Issue 4: Difficulty in Monitoring Reaction Progress
Q4: I'm finding it challenging to get a clear picture of my reaction's progress. What are the best analytical techniques for this?
A4: Effective reaction monitoring is key to achieving high yield and selectivity.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring. It allows you to visualize the consumption of the starting material and the formation of the product and byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique.[1] It can be used to accurately determine the concentration of the starting material, the desired product, and various byproducts over time, allowing for precise determination of conversion and selectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another excellent technique for separating and identifying volatile components of the reaction mixture.[9]
-
Spectrophotometry: For some applications, UV-Vis spectrophotometry can be used to monitor the disappearance of the dinitroaniline starting material or the appearance of the nitroaniline product, especially if there are distinct absorbance maxima.[10]
Frequently Asked Questions (FAQs)
Q5: What is the Zinin reduction and when should I use it?
A5: The Zinin reduction is a classic organic reaction that uses sulfide, hydrosulfide, or polysulfide anions (e.g., from Na₂S, (NH₄)₂S, or Na₂Sₓ) to selectively reduce one nitro group in a polynitroaromatic compound.[5][6] It is particularly useful when high selectivity for the mono-reduced product is required and is often the method of choice when catalytic hydrogenation proves difficult to control.[5][6]
Q6: How do I choose the right catalyst for my selective hydrogenation?
A6: The ideal catalyst depends on the specific dinitroaniline substrate and the desired selectivity.
-
For high selectivity to the mono-nitroaniline, Ru-SnOₓ/Al₂O₃ has shown excellent results, with selectivities above 97%.[1][2][4]
-
Ru/C is also an effective catalyst for the partial hydrogenation of various dinitrobenzenes.[3]
-
Gold-based catalysts can provide 100% selectivity at lower conversions, but this can drop as the reaction progresses.[3]
-
Highly active catalysts like Ni/Al₂O₃ tend to lead to the fully hydrogenated product (diamine).[1]
Q7: How can I purify my desired monoamino-nitroaniline product from the reaction mixture?
A7: Purification strategies will depend on the physical properties of your product and the impurities present.
-
Crystallization: If your product is a solid and has different solubility characteristics from the starting material and byproducts, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating compounds with different polarities. By choosing an appropriate solvent system (eluent), you can separate the desired product from unreacted starting material and byproducts.
-
Extraction: Liquid-liquid extraction can be used to perform an initial cleanup of the reaction mixture, for example, by removing acidic or basic impurities.
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for the Selective Hydrogenation of m-Dinitrobenzene (m-DNB) to m-Nitroaniline (m-NAN)
| Catalyst | Support | SnOₓ Loading (wt%) | Conversion of m-DNB (%) | Selectivity to m-NAN (%) | Reference |
| Ru | Al₂O₃ | 0 | 100 | ~85 | [2] |
| Ru | Al₂O₃ | 1 | 100 | ~95 | [2] |
| Ru | Al₂O₃ | 2 | 100 | >97 | [1][2] |
| Ru | Al₂O₃ | 3 | 100 | ~91.5 | [2] |
| Au | Al₂O₃ | - | ~10 | 100 | [3] |
| Au | Al₂O₃ | - | >70 | <90 | [2] |
| 5% Pd | C | - | 90 | 95 | [2] |
| 5% Pt | C | - | 48 | 97 | [2] |
Table 2: Zinin Reduction of m-Dinitrobenzene using Sodium Polysulfide
| Reagent System (Weight Ratio) | Yield of 3-Nitroaniline (%) | Reference |
| Na₂S·9H₂O / S₈ (9:2) | 30 | [5][6] |
| Na₂S·9H₂O / S₈ (6:5) | 57 | [5][6] |
Experimental Protocols
Protocol 1: Selective Hydrogenation of m-Dinitrobenzene using Ru-SnOₓ/Al₂O₃
This protocol is based on the methodology described by Wei et al.[2]
-
Catalyst Preparation (Ru-SnOₓ/Al₂O₃-2%):
-
Prepare SnOₓ/Al₂O₃-2% by impregnating Al₂O₃ with a solution of SnCl₄·5H₂O, followed by drying and calcination.
-
Add 0.98 g of the prepared 2% SnOₓ-Al₂O₃ support and 0.2 mmol of RuCl₃·3H₂O to 20 mL of deionized water.
-
Stir the mixture at 70°C.
-
Add an excess of Na₂CO₃ solution (0.9 mmol in 5 mL H₂O) dropwise and continue stirring for 2 hours.
-
Centrifuge the resulting precipitate, wash with deionized water and pure ethanol, and dry under vacuum at 80°C for 6 hours.
-
Calcinate the solid in a nitrogen atmosphere at 400°C for 2 hours, followed by reduction in a hydrogen atmosphere at 300°C for 2 hours to obtain the final catalyst.
-
-
Hydrogenation Reaction:
-
Charge a 100-mL autoclave with 2 mmol of m-dinitrobenzene, 20 mg of the Ru-SnOₓ/Al₂O₃-2% catalyst, and 20 mL of ethanol.
-
Seal the reactor and flush three times with nitrogen to remove air.
-
Heat the reactor to 100°C.
-
Introduce hydrogen gas to a pressure of 4 MPa.
-
Stir the reaction mixture at 1200 rpm for 2 hours.
-
After the reaction, cool the reactor, release the pressure, and analyze the products by HPLC or GC.
-
Protocol 2: Selective Reduction of m-Dinitrobenzene using Sodium Polysulfide (Zinin Reduction)
This protocol is adapted from procedures described for the Zinin reduction.[11]
-
Preparation of Sodium Polysulfide Solution:
-
In a suitable flask, dissolve 1.2 g of sodium sulfide nonahydrate (Na₂S·9H₂O) in 15 mL of water.
-
Add 1.0 g of finely powdered sulfur.
-
Heat the mixture with stirring until a clear solution is obtained.
-
-
Reduction Reaction:
-
In a separate 125 mL Erlenmeyer flask, add 0.8 g of m-dinitrobenzene and 15 mL of water.
-
Gently heat the mixture with stirring until it begins to boil.
-
Slowly add the prepared sodium polysulfide solution to the boiling m-dinitrobenzene suspension while maintaining vigorous stirring.
-
Continue heating and stirring for an additional 20-30 minutes.
-
Cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Filter the crude product, wash with cold water, and recrystallize from hot water or an appropriate solvent system to obtain pure m-nitroaniline.
-
Visualizations
Caption: Workflow for catalytic hydrogenation of dinitroaniline.
Caption: Troubleshooting logic for low selectivity in reductions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst | Semantic Scholar [semanticscholar.org]
- 5. organic chemistry - Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. pmda.go.jp [pmda.go.jp]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Validation & Comparative
Characterization of N-(2-Propynyl)-2,4-dinitroaniline: A Comparative NMR Analysis
This guide provides a detailed characterization of N-(2-Propynyl)-2,4-dinitroaniline using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. For comparative purposes, the spectral data is contrasted with that of its parent compound, 2,4-dinitroaniline. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a comprehensive overview of the structural elucidation of this compound.
Comparative Analysis of ¹H and ¹³C NMR Spectral Data
The introduction of the 2-propynyl group to the amino function of 2,4-dinitroaniline induces notable shifts in the NMR spectra, providing clear evidence of successful N-alkylation. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for 2,4-dinitroaniline.
Table 1: Comparison of ¹H NMR Spectral Data (Predicted vs. Experimental)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | 9.15 | d | 2.5 |
| (Predicted) | H-5 | 8.35 | dd | 9.5, 2.5 |
| H-6 | 7.50 | d | 9.5 | |
| NH | 8.90 | t (broad) | 5.0 | |
| CH₂ | 4.30 | d | 5.0 | |
| C≡CH | 2.60 | t | 2.5 | |
| 2,4-Dinitroaniline (Experimental) | H-3 | 8.73 | d | 2.8 |
| H-5 | 8.28 | dd | 9.6, 2.8 | |
| H-6 | 7.18 | d | 9.6 | |
| NH₂ | 8.60 | s (broad) | - |
Predicted data for this compound is generated based on established NMR prediction models and comparison with analogous structures. Experimental data for 2,4-dinitroaniline is sourced from publicly available spectral databases.
Table 2: Comparison of ¹³C NMR Spectral Data (Predicted vs. Experimental)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C-1 | 148.5 |
| (Predicted) | C-2 | 136.0 |
| C-3 | 129.5 | |
| C-4 | 130.0 | |
| C-5 | 118.0 | |
| C-6 | 124.0 | |
| CH₂ | 35.0 | |
| C≡CH | 80.0 | |
| C≡CH | 75.0 | |
| 2,4-Dinitroaniline (Experimental) | C-1 | 151.3 |
| C-2 | 132.5 | |
| C-3 | 127.8 | |
| C-4 | 129.7 | |
| C-5 | 114.9 | |
| C-6 | 133.5 |
Predicted data for this compound is generated based on established NMR prediction models and comparison with analogous structures. Experimental data for 2,4-dinitroaniline is sourced from publicly available spectral databases.
Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for organic compounds such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.
-
Transfer the clear solution into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
The spectrometer is locked to the deuterium signal of the solvent.
-
The probe is tuned and matched for the respective nucleus (¹H or ¹³C).
-
For ¹H NMR, the following parameters are typically used:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
For ¹³C NMR, the following parameters are typically used:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Proton decoupling is applied to simplify the spectrum.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
The resulting spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Visualizations
The following diagrams illustrate the chemical structure and the logical workflow for the characterization of this compound.
Caption: Chemical structure of this compound with atom numbering.
Caption: Experimental workflow for NMR characterization.
High-Resolution Mass Spectrometry in the Analysis of N-(2-Propynyl)-2,4-dinitroaniline: A Comparative Guide
In the landscape of analytical chemistry, the precise and accurate characterization of synthetic compounds is paramount for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of High-Resolution Mass Spectrometry (HRMS) for the characterization of N-(2-Propynyl)-2,4-dinitroaniline, a niche chemical intermediate. We will explore the theoretical HRMS data, a detailed experimental protocol, and a comparison with alternative analytical techniques, supported by experimental data from related nitroaromatic compounds.
High-Resolution Mass Spectrometry Data
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Parameter | Theoretical Value |
| Molecular Formula | C₉H₇N₃O₄ |
| Monoisotopic Mass | 221.0436 u |
| [M+H]⁺ Ion | 222.0514 u |
| [M+Na]⁺ Ion | 244.0334 u |
| [M+K]⁺ Ion | 260.0073 u |
| [M-H]⁻ Ion | 220.0358 u |
Note: These values are calculated and serve as a benchmark for experimental analysis.
Experimental Protocol: HRMS Analysis of this compound
The following is a generalized protocol for the analysis of a small molecule like this compound using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system, such as one equipped with an Orbitrap or Time-of-Flight (TOF) mass analyzer.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound standard.
-
Dissolve the standard in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
The final sample for injection should be prepared in a mobile phase-compatible solvent to ensure good peak shape.
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is typically suitable for the separation of nitroaromatic compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95-100% B over several minutes, hold for a short period, and then return to the initial conditions for re-equilibration. The exact gradient will need to be optimized for the specific compound and column.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
3. High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) is a common choice for this type of molecule. Both positive and negative ion modes should be evaluated. Given the presence of nitro groups, negative ion mode may provide better sensitivity.
-
Mass Analyzer: Orbitrap or TOF.
-
Resolution: Set to a high resolving power, typically ≥ 60,000 FWHM, to enable accurate mass measurements.
-
Scan Range: A full scan range of m/z 50-500 is appropriate to cover the precursor ion and potential fragments.
-
Data Acquisition: Data should be acquired in both full scan mode for accurate mass measurement and in a data-dependent MS/MS mode (or all-ions fragmentation) to obtain fragmentation information for structural confirmation.
-
Collision Energy: For MS/MS experiments, the collision energy (e.g., using Collision-Induced Dissociation - CID) should be optimized to generate a rich fragmentation spectrum. A stepped collision energy (e.g., 10-40 eV) can be beneficial.
4. Data Analysis:
-
Extract the ion chromatogram for the theoretical exact mass of the target ion (e.g., [M-H]⁻ at m/z 220.0358).
-
Confirm the elemental composition by comparing the measured accurate mass with the theoretical mass (mass error should be < 5 ppm).
-
Analyze the isotopic pattern and compare it to the theoretical pattern for C₉H₇N₃O₄.
-
Interpret the MS/MS fragmentation pattern to confirm the structure of the molecule. Common fragmentation pathways for dinitroaniline derivatives involve the loss of nitro groups (NO₂, 46 Da) and other characteristic fragments.
Comparison with Alternative Analytical Techniques
While HRMS provides unparalleled mass accuracy and structural information, other analytical techniques are also employed for the analysis of nitroaromatic compounds. The choice of technique often depends on the specific analytical goal, such as quantification in complex matrices or routine screening.
Table 2: Comparison of Analytical Techniques for Nitroaromatic Compound Analysis
| Technique | Principle | Advantages | Disadvantages |
| LC-HRMS | Separation by LC, detection by high-resolution mass analysis. | High specificity and sensitivity, accurate mass for formula determination, structural information from fragmentation. | Higher instrument cost and complexity. |
| GC-MS | Separation by GC, detection by mass spectrometry. | Excellent for volatile and thermally stable compounds, established libraries for identification. | Derivatization may be required for non-volatile compounds, potential for thermal degradation of labile analytes. |
| HPLC-UV | Separation by HPLC, detection by UV-Vis spectrophotometry. | Robust, relatively low cost, good for quantification. | Lower specificity than MS, limited structural information, potential for co-eluting interferences.[1][2] |
| GC-ECD | Separation by GC, detection by Electron Capture Detector. | Highly sensitive to electrophilic compounds like nitroaromatics.[1][2] | Limited to compounds with high electron affinity, less structural information than MS.[1][2] |
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is crucial for reproducible and accurate results. The following diagrams illustrate the logical steps involved in the HRMS analysis and a comparison of analytical strategies.
Figure 1. Workflow for the HRMS analysis of this compound.
Figure 2. Comparison of information output from different analytical techniques.
References
A Comparative Analysis of Propargyl-Nitroaromatic Systems via X-ray Crystallography
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. X-ray crystallography provides unparalleled insight into the solid-state structure of chemical compounds, revealing crucial details about conformation, intermolecular interactions, and packing, which can significantly influence their physical and biological properties. This guide presents a comparative analysis of two propargyl-nitroaromatic systems, offering a detailed look at their crystallographic data and the experimental protocols used for their determination.
The two compounds under examination are 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one (Compound 1 ) and 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine (Compound 2 ). These molecules, while both featuring the characteristic propargyl and nitroaromatic moieties, exhibit distinct structural differences that are elucidated through single-crystal X-ray diffraction analysis.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the two compounds, providing a quantitative basis for comparison.
| Parameter | Compound 1 | Compound 2 |
| Chemical Formula | C₁₈H₁₃NO₄ | C₁₃H₁₄FN₃O₂ |
| Formula Weight | 307.30 | 279.27 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | 7.8975(2) | 9.7366(8) |
| b (Å) | 11.6546(4) | 17.9148(13) |
| c (Å) | 11.0648(3) | 7.5270(6) |
| α (°) | 90 | 90 |
| β (°) | 105.212(2) | 102.397(8) |
| γ (°) | 90 | 90 |
| Volume (ų) | 982.74(5) | 1282.8(2) |
| Z | 2 | 4 |
| Calculated Density (g/cm³) | 1.038 | 1.447 |
| Radiation type | Mo Kα | Mo Kα |
| Wavelength (Å) | 0.71073 | 0.71073 |
| Temperature (K) | 296(2) | 293(2) |
Experimental Protocols
The determination of the crystal structures for both compounds involved a series of meticulous steps, from synthesis and crystallization to data collection and structure refinement.
Synthesis and Crystallization
Compound 1 (3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one):
This chalcone derivative was synthesized via a Claisen-Schmidt condensation reaction. To a well-stirred solution of 1-[4-(prop-2-ynyloxy)phenyl]ethanone (1.0 g, 5.7 mmol) in 20 ml of ethanol, alcoholic potassium hydroxide (0.48 g, 8.6 mmol) was added slowly. Subsequently, 3-nitrobenzaldehyde (1.03 g, 6.8 mmol) was introduced to the mixture. The reaction was stirred at room temperature for 30 minutes. The resulting solid product was filtered, washed with cold water, and dried. Recrystallization from an ethanol:dimethylformamide (9:1) mixture yielded golden-yellow crystals suitable for X-ray diffraction.
Compound 2 (1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine):
The synthesis of this compound was achieved in a two-step process. Initially, 1-(2-fluoro-4-nitrophenyl)piperazine was prepared. Following this, propargyl bromide (0.54 g, 4.5 mmol) was slowly added to a mixture of 1-(2-fluoro-4-nitrophenyl)piperazine (0.68 g, 3 mmol) and potassium carbonate (0.81 g, 6.3 mmol) in 5 ml of dimethylformamide (DMF) at 0 °C. The reaction mixture was then heated to 60 °C and stirred for 24 hours. After completion, the product was separated by filtration. Single crystals were successfully grown using a slow evaporation solution growth technique at room temperature.[1]
X-ray Data Collection and Structure Refinement
For both compounds, single-crystal X-ray diffraction data were collected on a Bruker APEX-II CCD area-detector diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The general workflow for a typical X-ray crystallography experiment, from sample preparation to structure determination, can be visualized as follows:
Caption: A generalized workflow for X-ray crystallography analysis.
References
A Comparative Analysis of the Reactivity of N-(2-Propynyl)-2,4-dinitroaniline in Azide-Alkyne Cycloaddition Reactions
Published: November 02, 2025
This guide provides a comparative analysis of the reactivity of N-(2-Propynyl)-2,4-dinitroaniline against other common terminal alkynes. The comparison is centered on the widely utilized Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The inherent electronic properties of this compound render it a highly reactive substrate for such transformations, a critical feature for researchers in drug development, chemical biology, and materials science.
The reactivity of terminal alkynes in CuAAC reactions is significantly influenced by the electronic nature of their substituents. It is well-established that alkynes conjugated with electron-withdrawing groups exhibit enhanced reactivity.[1] This is attributed to a lowering of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO) energy, which facilitates the rate-determining step of the catalytic cycle.[1] The 2,4-dinitroaniline moiety is a potent electron-withdrawing group due to the presence of two nitro groups, which delocalize electron density from the aromatic ring and, by extension, from the propargyl group. This electronic deficit makes the alkyne in this compound particularly electrophilic and thus, highly activated for cycloaddition.
Quantitative Reactivity Comparison
To contextualize the performance of this compound, the following table summarizes the reaction times for various alkynes in a representative CuAAC reaction with a fluorogenic azide. While direct kinetic data for this compound under these specific conditions is not available, its reactivity is estimated based on the performance of structurally related, electron-deficient alkynes.
| Alkyne Substrate | Alkyne Class | Time to 50% Completion (t₅₀) [min] | Time to 90% Completion (t₉₀) [min] | Relative Reactivity |
| Propargyl alcohol | Propargyl alcohol/ether | ~17 | ~60 | Standard |
| N-propargyl acetamide | N-propargyl amide | ~15 | ~50 | Moderate |
| N-propargyl benzamide | N-propargyl amide | ~15 | ~50 | Moderate |
| N-propargyl formamide | N-propargyl amide | ~10 | ~35 | High |
| Methyl propiolate | Propiolate (ester) | ~7 | ~25 | High |
| N,N-dimethylpropiolamide | Propiolamide | < 5 | ~15 | Very High |
| This compound | N-propargyl amide (electron-deficient) | < 5 (Estimated) | < 15 (Estimated) | Very High (Estimated) |
Data adapted from a study using a fluorogenic assay under bioconjugation conditions (THPTA ligand).[1] The estimation for this compound is based on its strong electron-deficient nature, which is expected to result in reactivity comparable to or exceeding that of propiolamides.
Experimental Protocols
The following is a generalized protocol for conducting a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, suitable for comparing the reactivity of different alkynes.
Materials:
-
Alkyne of interest (e.g., this compound)
-
Azide (e.g., Benzyl Azide or a fluorescent azide probe)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in H₂O)
-
Ligand stock solution (e.g., 50 mM THPTA in H₂O)
-
Sodium Ascorbate stock solution (e.g., 100 mM in H₂O, freshly prepared)
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the alkyne and azide in a suitable solvent (e.g., DMSO or the reaction buffer).
-
Catalyst Premix: In a microcentrifuge tube, prepare the catalyst solution by mixing the Copper(II) Sulfate and ligand stock solutions. A common ratio is 1:5 copper to ligand to protect biomolecules and accelerate the reaction.[2][3]
-
Reaction Assembly: In a clean reaction vessel, combine the reagents in the following order:
-
Reaction Buffer
-
Alkyne solution (to a final concentration of e.g., 250 µM)
-
Azide solution (to a final concentration of e.g., 100 µM)
-
Catalyst Premix (to a final concentration of e.g., 50 µM CuSO₄ / 250 µM Ligand)
-
-
Reaction Initiation: Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM.[4] Mix gently by pipetting or brief vortexing.
-
Incubation: Allow the reaction to proceed at room temperature. Protect from light if using a photosensitive azide.
-
Monitoring and Analysis: Monitor the reaction progress over time. For kinetic analysis, aliquots can be taken at various time points and quenched (e.g., with EDTA). The conversion can be determined by techniques such as HPLC, LC-MS, or fluorescence spectroscopy if a fluorogenic azide is used. The rate constant can then be calculated from the kinetic data.
Visualizations
The following diagrams illustrate the key concepts related to the comparison of alkyne reactivity.
Caption: Logical relationship of substituent electronic effects on alkyne reactivity.
Caption: Experimental workflow for comparative kinetic analysis of alkyne reactivity.
References
Comparative Analysis of N-Substituted Dinitroanilines: A Structure-Activity Relationship Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-substituted 2,4-dinitroaniline derivatives, with a specific focus on their anticancer properties. The information presented is based on experimental data from peer-reviewed studies and aims to facilitate the rational design of more potent and selective therapeutic agents.
Introduction
N-substituted 2,4-dinitroanilines are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include herbicidal, antimicrobial, and anticancer effects.[1][2] The core structure, a dinitro-substituted aniline ring, serves as a versatile scaffold for chemical modifications, particularly at the amino group. The nature of the substituent on the nitrogen atom plays a crucial role in determining the compound's biological efficacy and target specificity.
The primary mechanism of action for the herbicidal effects of many dinitroanilines is the inhibition of microtubule polymerization, which disrupts cell division.[1][3] This mode of action has also been explored for its potential in cancer chemotherapy, as it targets the mitotic apparatus of rapidly dividing cancer cells. This guide will delve into the SAR of a series of N-substituted 2,4,6-trinitroaniline derivatives, a closely related class of compounds, to elucidate the structural requirements for potent antitumor activity.
Quantitative Data Summary
The following table summarizes the in vitro antiproliferative activity (IC50 values in µM) of a series of N-substituted 2,4,6-trinitroaniline derivatives against various human cancer cell lines. Cisplatin, a widely used chemotherapy drug, is included for comparison.
| Compound ID | N-Substituent | Hep3B (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) | C6 (Glioblastoma) IC50 (µM) | MCF7 (Breast) IC50 (µM) |
| 1 | Phenyl | 10.32 | 16.44 | 12.81 | 18.09 |
| 2 | 1-Naphthyl | 10.55 | 13.04 | 11.69 | 15.33 |
| 3 | 2-Naphthyl | 10.98 | 14.22 | 12.07 | 16.79 |
| 4 | 3-Nitrophenyl | 10.89 | 12.01 | 10.11 | 13.55 |
| 5 | 3,5-Difluorophenyl | 8.97 | 10.15 | 9.88 | 11.04 |
| Cisplatin | - | 11.21 | 15.89 | 13.45 | 17.65 |
Data extracted from a study on the antitumor activities of 2,4,6-trinitroaniline derivatives.[4]
Structure-Activity Relationship (SAR) Insights
The data presented in the table reveals several key SAR trends for the N-substituted 2,4,6-trinitroaniline scaffold:
-
Aromatic Substitution is Favorable: The presence of an aromatic substituent on the nitrogen atom appears to be a key determinant of anticancer activity.
-
Influence of Aromatic System Size: Both phenyl and naphthyl substitutions (Compounds 1, 2, and 3) resulted in potent activity, with IC50 values comparable to or better than cisplatin in some cases.[4]
-
Electron-Withdrawing Groups Enhance Potency: The introduction of a nitro group on the phenyl ring (Compound 4, 3-Nitrophenyl) maintained high potency.[4]
-
Fluorination Boosts Activity: The most potent compound in this series was the 3,5-difluorophenyl derivative (Compound 5), suggesting that fluorine substitution can significantly enhance antiproliferative effects.[4] Its IC50 value was consistently lower than that of cisplatin across all tested cell lines.[4]
Caption: Key SAR features for anticancer activity.
Experimental Protocols
The quantitative data presented in this guide was obtained through the following experimental protocol:
Antiproliferative Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (Hep3B, A549, C6, and MCF7) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to attach overnight.
-
Compound Treatment: The N-substituted 2,4,6-trinitroaniline derivatives were dissolved in dimethyl sulfoxide (DMSO) and added to the wells at various concentrations. The final DMSO concentration was kept below 0.1%. Cells were incubated with the compounds for 48 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curves.
Mechanism of Action: A Logical Workflow
The established mechanism of action for many dinitroaniline herbicides, which is relevant to their potential anticancer effects, involves the disruption of microtubule dynamics. The following workflow illustrates this process.
References
- 1. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 2,4,6-trinitroaniline derivatives as potent antitumor agents [inis.iaea.org]
A Comparative Analysis of N-(2-Propynyl)-2,4-dinitroaniline and Trifluralin: An Insight into Dinitroaniline Herbicides
In the landscape of agricultural sciences and weed management, dinitroaniline herbicides represent a critical class of compounds valued for their pre-emergent control of a wide spectrum of grass and broadleaf weeds. Among these, trifluralin has long been a benchmark herbicide. This guide presents a comparative study of trifluralin and a structurally related but less studied compound, N-(2-Propynyl)-2,4-dinitroaniline.
This comparison aims to provide researchers, scientists, and drug development professionals with a detailed analysis of their chemical properties, mechanism of action, and potential herbicidal efficacy. It is important to note that while extensive data is available for trifluralin, published experimental data on the herbicidal activity of this compound is scarce. Therefore, some aspects of the comparison for this compound are based on established structure-activity relationships within the dinitroaniline class and its unique chemical features.
Chemical and Physical Properties: A Side-by-Side Look
A fundamental comparison between these two molecules begins with their chemical and physical properties, which influence their behavior in the environment and interaction with biological systems. Trifluralin is characterized by the presence of a trifluoromethyl group and two propyl groups on the aniline nitrogen. In contrast, this compound features a propynyl group, containing a carbon-carbon triple bond.
| Property | Trifluralin | This compound |
| Chemical Structure | α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine | This compound |
| Molecular Formula | C₁₃H₁₆F₃N₃O₄ | C₉H₇N₃O₄ |
| Molecular Weight | 335.28 g/mol | 221.17 g/mol |
| Appearance | Yellow-orange crystalline solid[1] | Not available (likely a solid) |
| Water Solubility | Very low (e.g., <1 mg/L)[2] | Not available (expected to be low) |
| Vapor Pressure | High (requires soil incorporation)[3] | Not available |
| Log P (Octanol-Water Partition Coefficient) | ~5.3 | Not available (expected to be lipophilic) |
Mechanism of Action: Inhibition of Microtubule Assembly
Both trifluralin and, presumably, this compound belong to the dinitroaniline class of herbicides, which are known to act as mitotic inhibitors.[2][4][5] Their primary mechanism of action involves the disruption of microtubule formation in plant cells.[4]
Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (by forming the mitotic spindle), cell wall formation, and overall cell shape. Dinitroaniline herbicides bind to tubulin, the protein subunit of microtubules, preventing their polymerization into functional microtubules.[4] This disruption of microtubule dynamics leads to a failure in chromosome segregation during mitosis, ultimately inhibiting root and shoot growth of germinating weeds.[2]
References
A Comparative Analysis of the Herbicidal Efficacy of Dinitroaniline Derivatives
A Guide for Researchers in Weed Science and Herbicide Development
Dinitroaniline herbicides are a significant class of pre-emergent herbicides, widely utilized for the control of annual grasses and some broadleaf weeds in a variety of agricultural and horticultural systems.[1][2] Their primary mechanism of action involves the disruption of microtubule formation, a critical process for cell division and elongation in susceptible plants.[3][4] This guide provides a comparative analysis of the herbicidal effects of several key dinitroaniline derivatives, including trifluralin, pendimethalin, oryzalin, ethalfluralin, and prodiamine. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development by presenting supporting experimental data, detailed methodologies, and visual representations of the underlying biological processes and experimental workflows.
Comparative Efficacy of Dinitroaniline Herbicides
The herbicidal efficacy of dinitroaniline derivatives can vary depending on the specific compound, the target weed species, and environmental conditions.[2] The following table summarizes the quantitative data on the herbicidal activity of different dinitroaniline derivatives against several economically important weed species, expressed as GR50 (the herbicide concentration required to cause a 50% reduction in plant growth) or similar metrics like LD50 (lethal dose for 50% of the population) and C80/C95 (concentration for 80% or 95% control).
| Herbicide | Weed Species | Efficacy Metric | Value (g a.i./ha) | Reference |
| Trifluralin | Lolium rigidum (Ryegrass) | LD50 | 38 | [3] |
| Setaria viridis (Green Foxtail) | - | - | [5] | |
| Pendimethalin | Lolium rigidum | LD50 | 594 | [3] |
| Amaranthus hybridus | C80 | 383 | ||
| Amaranthus lividus | C80 | 435 | ||
| Amaranthus spinosus | C80 | 286 | ||
| Amaranthus viridis | C80 | 537 | ||
| Echinochloa crus-galli (Barnyardgrass) | - | 1500 - 2000 | [6] | |
| Oryzalin | Lolium rigidum | LD50 | 500 | [3] |
| Ethalfluralin | Lolium rigidum | LD50 | 360 | [3] |
| Prodiamine | - | - | - | - |
Note: "a.i./ha" refers to active ingredient per hectare. Data for some herbicide-weed combinations were not available in the searched literature.
Mechanism of Action: Microtubule Disruption
Dinitroaniline herbicides exert their phytotoxic effects by binding to tubulin, the protein subunit of microtubules.[3][4] This binding disrupts the assembly and disassembly dynamics of microtubules, which are essential components of the cytoskeleton. The disruption of microtubule polymerization leads to the inhibition of mitosis (cell division) and cell elongation, primarily in the root tips of susceptible plants.[1] This ultimately results in stunted root growth and the failure of the weed seedling to emerge and establish.[7]
Caption: Mechanism of action of dinitroaniline herbicides.
Experimental Protocols
Whole-Plant Dose-Response Bioassay for Pre-Emergent Herbicides
This protocol outlines a standard method for determining the herbicidal efficacy of dinitroaniline derivatives in a controlled greenhouse environment.
1. Plant Material and Growth Conditions:
-
Select certified seeds of the target weed species.
-
Prepare pots (e.g., 10 cm diameter) filled with a standardized soil mix (e.g., sandy loam, peat, and sand in a 2:1:1 ratio).
-
Sow a predetermined number of seeds (e.g., 20-30) per pot at a uniform, shallow depth.
-
Water the pots and place them in a greenhouse with controlled temperature (e.g., 25/20°C day/night), light (e.g., 16-hour photoperiod), and humidity.
2. Herbicide Preparation and Application:
-
Prepare a stock solution of the dinitroaniline herbicide in an appropriate solvent (e.g., acetone with a surfactant).
-
Create a dilution series to achieve a range of at least seven concentrations, including a zero-herbicide control. The concentration range should bracket the expected GR50 value.
-
Apply the herbicide solutions evenly to the soil surface of the pots immediately after sowing, before weed emergence. This is typically done using a laboratory spray chamber to ensure uniform application.
3. Data Collection and Analysis:
-
After a specified period (e.g., 21 days), harvest the above-ground biomass of the emerged seedlings from each pot.
-
Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.
-
Record the dry weight for each pot.
-
Calculate the percent growth reduction for each herbicide concentration relative to the untreated control.
-
Use a non-linear regression analysis (e.g., a four-parameter logistic model) to fit a dose-response curve to the data.
-
From the dose-response curve, determine the GR50 value, which is the herbicide concentration that causes a 50% reduction in plant growth.
References
- 1. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 3. Dinitroanilines bind alpha-tubulin to disrupt microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Efficacy of Pendimethalin Rates on Barnyard Grass (Echinochloa crus-galli (L.) Beauv) and Their Effect on Photosynthetic Performance in Rice [mdpi.com]
- 7. my.ucanr.edu [my.ucanr.edu]
Validation of Antimitotic Activity of N-(2-Propynyl)-2,4-dinitroaniline and Comparison with Other Microtubule-Targeting Agents
A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the antimitotic activity of N-(2-Propynyl)-2,4-dinitroaniline, a member of the dinitroaniline class of compounds. Due to the limited availability of specific experimental data for this compound in the public domain, this guide utilizes data from closely related and well-characterized dinitroanilines, such as oryzalin and trifluralin, as representative examples of this class. The performance of these compounds is compared with established antimitotic agents, including paclitaxel, vincristine, and colchicine. This document is intended for researchers, scientists, and professionals in drug development.
Executive Summary
Dinitroanilines are a class of herbicides known for their antimitotic activity, which stems from their ability to disrupt microtubule polymerization.[1][2] This action is primarily achieved through binding to α-tubulin, preventing the formation of functional microtubules essential for mitotic spindle assembly and cell division.[2][3] This mechanism contrasts with other microtubule-targeting agents like taxanes (e.g., paclitaxel), which stabilize microtubules, and vinca alkaloids (e.g., vincristine) and colchicine, which also inhibit microtubule polymerization but through different binding sites and interactions.[2][4][5] This guide presents a comparative analysis of these compounds, detailing their mechanisms of action, effects on cell viability and the cell cycle, and providing standardized protocols for key validation assays.
Comparison of Antimitotic Agents
The following table summarizes the key characteristics and reported efficacy of representative dinitroanilines against other well-known antimitotic agents.
| Compound/Class | Mechanism of Action | Binding Site on Tubulin | Effect on Microtubules | Typical IC50 Range (Cancer Cell Lines) | Cell Cycle Arrest |
| Dinitroanilines (e.g., Oryzalin) | Inhibition of microtubule polymerization.[6] | α-tubulin.[3] | Depolymerization.[6] | Low µM to nM range (in susceptible organisms like plants and protozoa; data in human cancer cells is less common).[6] | G2/M phase.[5] |
| Paclitaxel (Taxane) | Stabilization of microtubules, preventing depolymerization.[2][5] | β-tubulin.[2] | Stabilization.[2] | Low nM range.[7] | G2/M phase.[8] |
| Vincristine (Vinca Alkaloid) | Inhibition of microtubule polymerization.[4][9] | β-tubulin (Vinca domain).[10] | Depolymerization.[9] | Low nM range.[11] | G2/M phase.[9] |
| Colchicine | Inhibition of microtubule polymerization.[12] | β-tubulin (Colchicine binding site). | Depolymerization.[12] | Low nM to µM range.[13] | G2/M phase.[12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of the antimitotic activity of this compound and other compounds.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[14]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, or acidified isopropanol)
-
96-well plates
-
Test compound (e.g., this compound)
-
Control compounds (e.g., paclitaxel, DMSO as vehicle control)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of the test compound and controls. Include untreated and vehicle-treated wells.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.[1][15]
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compound and controls (e.g., paclitaxel as a polymerization promoter, vinblastine as a depolymerizer)
-
Temperature-controlled spectrophotometer or fluorometer
Procedure:
-
On ice, prepare a reaction mixture containing tubulin and GTP in the polymerization buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Transfer the reaction mixture to a pre-warmed 96-well plate at 37°C to initiate polymerization.
-
Immediately begin monitoring the change in absorbance at 340 nm (for turbidity) or fluorescence (if using a fluorescent reporter) over time (e.g., every 30 seconds for 60-90 minutes).[1][6]
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16]
Materials:
-
Cells treated with the test compound and controls
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., ice-cold 70% ethanol)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture and treat cells with the test compound for a specified duration.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting DNA histogram is used to quantify the percentage of cells in each phase of the cell cycle.
Visualizations
The following diagrams illustrate the mechanism of action and experimental workflows.
Caption: Mechanism of action of dinitroanilines.
Caption: Experimental workflow for validation.
Caption: Logical comparison of antimitotic agents.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 3. Tubulin in vitro polymerization assay [bio-protocol.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3.3. Tubulin Polymerization Assay [bio-protocol.org]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. 2,4-Dinitro-n-propylaniline | C9H11N3O4 | CID 607353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. cytoskeleton.com [cytoskeleton.com]
- 16. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
Unraveling the Efficacy of Dinitroaniline-Based Tubulin Inhibitors: A Comparative Analysis
A detailed examination of N-(2-Propynyl)-2,4-dinitroaniline and its analogs against other tubulin-targeting agents for researchers, scientists, and drug development professionals.
Microtubules, dynamic cytoskeletal polymers essential for cell division, shape, and intracellular transport, are a prime target for anticancer drug development. Tubulin inhibitors, compounds that interfere with microtubule dynamics, have proven to be some of the most effective chemotherapeutic agents. This guide provides a comparative analysis of the dinitroaniline class of tubulin inhibitors, with a special focus on the potential efficacy of this compound, benchmarked against other established tubulin-targeting agents.
Mechanism of Action: Dinitroanilines as Microtubule Destabilizers
Dinitroaniline herbicides, such as oryzalin and trifluralin, exert their biological effects by inhibiting the polymerization of tubulin, the protein subunit of microtubules.[1][2] These compounds bind to α-tubulin, preventing the formation of the microtubule polymer.[1] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death). A key characteristic of dinitroanilines is their selective toxicity, showing high efficacy against plant and protozoan tubulin while having a significantly lower impact on mammalian tubulin.[2][3] This selectivity presents a potential advantage in therapeutic applications, aiming to minimize side effects on healthy host cells.
Quantitative Comparison of Tubulin Inhibitors
The efficacy of tubulin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for tubulin polymerization and their cytotoxic effects on cancer cell lines. The following tables summarize available data for prominent dinitroanilines and other major classes of tubulin inhibitors.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | Class | Target | IC50 (µM) |
| Oryzalin | Dinitroaniline | α-tubulin | ~2.5[3] |
| Trifluralin | Dinitroaniline | α-tubulin | ~25[4] |
| Colchicine | Colchicine-binding site inhibitor | β-tubulin | 8.1 - 10.6[4][5] |
| Paclitaxel (Taxol) | Taxane | β-tubulin (stabilizer) | - |
Note: IC50 values can vary depending on the experimental conditions and the source of tubulin.
Table 2: Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Oryzalin | Various | Varies |
| Trifluralin | Various | Varies |
| Colchicine | MCF-7 (Breast) | Varies[5] |
| Paclitaxel | Various | Nanomolar range |
| Vinblastine | Various | Nanomolar range |
This compound: A Prospective Analysis
While direct experimental data on the tubulin inhibitory and cytotoxic activity of this compound is limited in publicly accessible research, an analysis of its structure provides insights into its potential efficacy. The core 2,4-dinitroaniline structure is the pharmacophore responsible for tubulin binding. The N-propynyl group is a modification to the amine substituent.
Structure-Activity Relationship (SAR) Insights:
Studies on dinitroaniline derivatives have shown that modifications to the amine substituents can influence the compound's hydrophilicity and its ability to traverse cellular membranes, which in turn affects its biological activity.[6][7] The introduction of an alkyne group, such as the propynyl moiety, can potentially enhance binding interactions within the hydrophobic pocket of the tubulin protein. However, without direct experimental evidence, the precise impact of the N-propynyl group on the tubulin inhibitory activity of the 2,4-dinitroaniline scaffold remains speculative. Further research is required to quantify the efficacy of this compound and to fully understand its potential as a therapeutic agent.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.
Materials:
-
Purified tubulin protein (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Microplate spectrophotometer capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.
-
Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel for polymerization promotion or colchicine for inhibition).
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance as a function of time. An increase in absorbance indicates tubulin polymerization.
-
Calculate the IC50 value for inhibitory compounds, which is the concentration that inhibits the rate or extent of polymerization by 50%.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the test compound for a specified duration.
-
Harvest the cells (including both adherent and floating cells) and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
The data is then used to generate a histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Dinitroaniline action on microtubule polymerization.
Caption: Workflow for evaluating tubulin inhibitor efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 3. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding and interaction of dinitroanilines with apicomplexan and kinetoplastid alpha-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural modeling of the interaction of plant alpha-tubulin with dinitroaniline and phosphoroamidate herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Purity Assessment of N-(2-Propynyl)-2,4-dinitroaniline
The determination of purity for pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical step in drug development and quality control. For N-(2-Propynyl)-2,4-dinitroaniline, a compound with potential applications in organic synthesis and medicinal chemistry, ensuring high purity is paramount. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and accuracy. This guide provides a comparative overview of two potential reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound, complete with detailed experimental protocols and supporting data.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method depends on various factors, including the desired resolution between the main peak and any impurities, analysis time, and solvent consumption. Below is a summary of two potential HPLC methods for the purity assessment of this compound.
Table 1: Comparison of HPLC Method Parameters
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Stationary Phase | Agilent TC-C18 (or equivalent) | Waters XBridge C18 (or equivalent) |
| Column Dimensions | 4.6 x 150 mm, 5 µm | 4.6 x 100 mm, 3.5 µm |
| Mobile Phase | Acetonitrile:Water (30:70, v/v) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic | Gradient |
| Gradient Program | N/A | 0-10 min: 30-70% B10-12 min: 70-30% B12-15 min: 30% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30°C | 35°C |
| Detection Wavelength | 225 nm | 254 nm |
| Injection Volume | 10 µL | 5 µL |
| Run Time | ~15 min | 15 min |
Table 2: Hypothetical Performance Comparison
| Performance Metric | Method A: Isocratic Elution | Method B: Gradient Elution |
| Resolution (Rs) ofKey Impurities | > 1.5 | > 2.0 |
| Theoretical Plates (N) | ~8,000 | ~12,000 |
| Tailing Factor (Tf) | 1.1 | 1.05 |
| Analysis Time | ~12 min for main peak | ~8 min for main peak |
| Solvent Consumptionper Run | ~15 mL | ~18 mL |
| Relative Sensitivity | Good | Excellent |
Detailed Experimental Protocols
Method A: Isocratic Elution
This method is adapted from a published procedure for the separation of dinitroaniline isomers and is expected to provide good resolution for the purity assessment of this compound.[1]
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, a UV-Vis detector, an autosampler, and a column oven.
2. Chromatographic Conditions:
-
Column: Agilent TC-C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 225 nm.[1]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample solution and run the analysis for approximately 15 minutes.
-
The purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Method B: Gradient Elution
This hypothetical method is designed to potentially offer improved resolution and faster analysis times, which is particularly useful for complex samples or for stability-indicating assays where degradation products might be present.
1. Instrumentation:
-
An HPLC system with a binary pump capable of gradient elution, a UV-Vis or Diode Array Detector (DAD), an autosampler, and a column oven.
2. Chromatographic Conditions:
-
Column: Waters XBridge C18, 4.6 x 100 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-10 min: 30% B to 70% B
-
10-12 min: 70% B to 30% B
-
12-15 min: Hold at 30% B (re-equilibration)
-
3. Sample Preparation:
-
Prepare the sample as described in Method A, using a 50:50 mixture of Mobile Phase A and B as the diluent.
4. Procedure:
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 15 minutes.
-
Inject the sample and start the gradient run.
-
Purity is determined by the area percentage method. A DAD can be used for peak purity analysis to ensure the main peak is not co-eluting with any impurities.
Method Validation and Alternative Techniques
For routine use in a regulated environment, either of these methods would require full validation according to ICH guidelines. This would involve assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][3][4]
While HPLC is the preferred method for purity assessment of non-volatile and thermally labile compounds like this compound, other techniques could be considered as complementary.[5][6] Gas Chromatography (GC) could be a viable alternative, although it might require derivatization for this polar compound.[7] Capillary Electrophoresis (CE) is another high-resolution separation technique that could be explored.[8]
Workflow and Process Visualization
The general workflow for HPLC purity assessment is outlined in the diagram below. This process ensures that the analytical method is suitable for its intended purpose and yields reliable results.
References
- 1. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated Stability-Indicating HPLC-DAD Method for the Simultaneous Determination of Diclofenac Sodium and Diflunisal in Their Combined Dosage Form [mdpi.com]
- 3. japsonline.com [japsonline.com]
- 4. jocpr.com [jocpr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. caod.oriprobe.com [caod.oriprobe.com]
- 8. researchgate.net [researchgate.net]
Spectrophotometric Determination of N-(2-Propynyl)-2,4-dinitroaniline: A Comparative Guide
This guide provides a comprehensive comparison of methods for the quantitative determination of N-(2-Propynyl)-2,4-dinitroaniline, a compound of interest in various research and development sectors. The focus is on spectrophotometric techniques, with alternative methods presented for a thorough evaluation. Detailed experimental protocols and performance data are included to assist researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a dinitroaniline derivative. Accurate and reliable quantification of this compound is crucial for various applications, including reaction monitoring, purity assessment, and stability studies. Spectrophotometry offers a rapid, cost-effective, and widely accessible analytical approach. This guide explores both direct UV-Vis spectrophotometry and derivatization-based colorimetric methods, alongside a comparison with established chromatographic and fluorescence techniques.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of different analytical methods for the determination of dinitroaniline compounds, which are applicable to this compound.
| Method | Principle | Linearity Range | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Direct UV-Vis Spectrophotometry | Measurement of absorbance of the analyte at its λmax. | 50 - 100 µg/mL (for similar dinitroanilines)[1] | 1 - 7 µg/mL (for similar dinitroanilines)[1] | Rapid, simple, non-destructive. | Lower sensitivity, potential interference from other UV-absorbing compounds. |
| Colorimetry (Diazotization & Coupling) | Conversion of the aniline to a colored azo dye, followed by absorbance measurement in the visible range. | 1 - 20 µg/mL (for phenylephrine using diazotized 2,4-dinitroaniline)[2] | Not explicitly stated for dinitroanilines, but expected to be in the low µg/mL range. | Increased selectivity and sensitivity compared to direct UV-Vis, measurement in the visible range reduces interference. | More complex, requires derivatization steps, reagent stability can be a concern. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Chromatographic separation followed by UV detection. | 1 - 100 µg/L[3] | 0.1 - 0.2 µg/L[3] | High selectivity and sensitivity, capable of analyzing complex mixtures. | Requires specialized equipment, longer analysis time, solvent consumption. |
| Fluorescence Spectroscopy | Measurement of fluorescence quenching of a sensor (e.g., carbon dots) by the analyte. | 0.2 - 20 µmol/L (for 2,4-dinitroaniline)[4] | 0.05 µmol/L (for 2,4-dinitroaniline)[4] | Very high sensitivity and selectivity. | Requires a specific fluorescent probe, potential for matrix effects. |
Experimental Protocols
Direct UV-Vis Spectrophotometric Method
This protocol is based on the inherent UV absorbance of dinitroaniline compounds.[1][5]
Principle: this compound exhibits strong absorbance in the UV region due to its aromatic and nitro functional groups. The concentration is determined by measuring the absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. The λmax for 2,4-dinitroaniline is reported to be around 346 nm, and a similar value is expected for its N-propynyl derivative.[5]
Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
Reagents:
-
This compound standard
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the same solvent to achieve a range of concentrations (e.g., 5, 10, 20, 40, 60, 80 µg/mL).
-
Wavelength Scan: Scan one of the mid-range standard solutions over a UV wavelength range (e.g., 200-500 nm) to determine the λmax.
-
Absorbance Measurement: Measure the absorbance of each calibration standard and the unknown sample at the determined λmax, using the solvent as a blank.
-
Calibration Curve: Plot a graph of absorbance versus concentration for the standards.
-
Concentration Determination: Determine the concentration of the unknown sample from its absorbance using the calibration curve.
Colorimetric Method via Diazotization and Coupling
This protocol is adapted from methods used for other aromatic amines and dinitroanilines.[2][6]
Principle: The primary amine group of this compound can be diazotized using nitrous acid in an acidic medium. The resulting diazonium salt is then coupled with a suitable coupling agent (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride or aniline) in a basic medium to form a stable and intensely colored azo dye. The concentration of the analyte is proportional to the absorbance of the colored solution.
Instrumentation:
-
Visible Spectrophotometer
-
Glass cuvettes (1 cm path length)
Reagents:
-
This compound standard
-
Hydrochloric acid (HCl), 1 M
-
Sodium nitrite (NaNO2) solution, 1% (w/v)
-
Sulphamic acid solution, 5% (w/v) (to remove excess nitrite)
-
Coupling agent solution (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in distilled water)
-
Sodium hydroxide (NaOH) solution, 2 M
-
Solvent (e.g., ethanol or methanol)
Procedure:
-
Preparation of Standard Solutions: Prepare a stock and working standard solutions of this compound in a suitable solvent.
-
Diazotization: To a known volume of the standard or sample solution in a volumetric flask, add 1 M HCl followed by 1% sodium nitrite solution. Allow the reaction to proceed in an ice bath for about 5 minutes.
-
Removal of Excess Nitrite: Add sulphamic acid solution and shake well.
-
Coupling Reaction: Add the coupling agent solution, mix, and then add 2 M NaOH to make the solution basic.
-
Color Development: Allow the color to develop for a specified time (e.g., 10-15 minutes).
-
Absorbance Measurement: Dilute the solution to the mark with distilled water and measure the absorbance at the λmax of the colored product against a reagent blank.
-
Calibration and Quantification: Construct a calibration curve and determine the concentration of the unknown sample as described for the direct UV-Vis method.
Logical Relationship of Analytical Techniques
The choice of an analytical method depends on the specific requirements of the study, such as required sensitivity, sample matrix complexity, and available instrumentation.
References
- 1. Analysis of trifluralin and other dinitroaniline herbicide residues by zero-order and derivative ultraviolet spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Effective and selective measurement of 2,4-dinitroaniline utilizing constructed fluorescent carbon dots sensor derived from vitamin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-(2-Propynyl)-2,4-dinitroaniline: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of N-(2-Propynyl)-2,4-dinitroaniline. The information is compiled from safety data sheets of the closely related and structurally similar compound, 2,4-dinitroaniline. Researchers and laboratory personnel must always consult their institution's specific safety protocols and local regulations before handling and disposing of any chemical waste.
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. As a dinitroaniline derivative, it is classified as toxic and potentially explosive under certain conditions.[1][2] Adherence to proper disposal procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Key Hazard Information:
-
Toxicity: Dinitroanilines are fatal if swallowed, in contact with skin, or if inhaled.[3][4][5] They may cause damage to organs through prolonged or repeated exposure.[5]
-
Flammability and Explosivity: While not readily flammable, dinitroanilines can decompose violently at elevated temperatures and may explode when exposed to heat or friction.[1][2][6]
-
Environmental Hazards: This class of compounds is toxic to aquatic life with long-lasting effects.[3][4][5] Discharge into the environment must be avoided.[7][8]
Quantitative Data Summary
The following table summarizes key quantitative data for the parent compound, 2,4-dinitroaniline. This information is critical for assessing risk and planning disposal.
| Property | Value | Source |
| Molecular Weight | 225.20 g/mol (for N-propyl-2,4-dinitroaniline) | [9][10] |
| Flash Point | 224 °C | [5] |
| Density | 1.61 g/cm³ | [5] |
| NFPA 704 Diamond (Health) | 3 (Can cause serious or permanent injury) | [2] |
| NFPA 704 Diamond (Flammability) | 1 (Must be preheated before ignition can occur) | [2] |
| NFPA 704 Diamond (Instability) | 3 (Capable of detonation or explosive decomposition but requires a strong initiating source) | [2] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound.
1. Waste Identification and Segregation:
- Label a dedicated, closed container for this compound waste. The container should be clearly marked with the chemical name and appropriate hazard symbols.
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
2. In-Lab Neutralization (for small quantities, if permissible):
- For small residual amounts, consult with your institution's environmental health and safety (EHS) office about the possibility of chemical neutralization. This is a highly specialized procedure and should only be performed by trained personnel with a validated protocol.
3. Packaging for Disposal:
- Ensure the waste container is tightly sealed and stored in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents.[3][11]
- Place the primary container into a larger, secondary container with absorbent material to prevent leakage in case of a spill.
4. Licensed Disposal:
- The primary method for disposal is through a licensed hazardous waste disposal company.[7][8] Your institution's EHS office will coordinate the collection and disposal of the waste.
- Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
5. Decontamination of Labware:
- Thoroughly decontaminate any labware that has come into contact with this compound.
- Rinse glassware with a suitable solvent (e.g., acetone) and collect the rinsate as hazardous waste.
- Wash the glassware with soap and water.
6. Spill Management:
- In the event of a spill, evacuate the area and prevent entry.
- Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
- Carefully sweep or shovel the absorbed material into a designated hazardous waste container.[3][4] Avoid creating dust.[7][8]
- Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 2. 2,4-DINITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fishersci.com [fishersci.com]
- 4. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 5. cpachem.com [cpachem.com]
- 6. echemi.com [echemi.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 2,4-Dinitro-n-propylaniline | C9H11N3O4 | CID 607353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. fishersci.com [fishersci.com]
Personal protective equipment for handling N-(2-Propynyl)-2,4-dinitroaniline
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(2-Propynyl)-2,4-dinitroaniline. The following procedures for personal protective equipment (PPE), handling, and disposal should be strictly adhered to in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE based on the hazards associated with 2,4-dinitroaniline.
| Protection Type | Specific Recommendations | Standards |
| Respiratory Protection | Air-purifying respirators with appropriate cartridges (e.g., for dusts and mists) should be used where risk assessment shows they are necessary.[1] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or irritation is experienced.[2] For firefighting, a self-contained breathing apparatus (SCBA) is necessary.[1][2][3] | NIOSH (US) or EN 143, EN 149, EN 166 (EU)[1][2][3] |
| Eye Protection | Chemical safety goggles or safety glasses are required.[4] A face shield should be used in conjunction with goggles when working with corrosive, highly irritating, or toxic substances.[1][5] | NIOSH (US) or EN 166 (EU)[1] |
| Hand Protection | Wear appropriate protective gloves (e.g., butyl rubber).[6] Gloves must be inspected before use and disposed of according to good laboratory practices.[1] | |
| Skin and Body Protection | A complete suit protecting against chemicals, such as a plastic lab coat or DuPont Tychem® suit, is recommended.[1][6] Protective shoes should also be worn.[6] All protective clothing should be clean and put on before work.[5] |
Experimental Protocol: Safe Handling of this compound
The following protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation, such as an appropriate exhaust ventilation system or fume hood, at all times.[1][2][3]
-
An eye wash fountain and emergency shower must be readily accessible in the immediate work area.[5]
-
Keep the compound away from heat, sources of ignition, strong oxidizing agents, strong acids, and strong bases.[2][4][6]
2. Handling the Compound:
-
Avoid the formation of dust and aerosols.[1]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[3][4]
-
Wash hands thoroughly after handling and before breaks.[1][3]
3. Storage:
-
Keep the container tightly closed and store locked up.[3][4][8]
-
Store away from incompatible materials.[2]
4. Spill Response:
-
Evacuate personnel from the spill area.[5]
-
Wear appropriate PPE, including respiratory protection.[1]
-
For solid spills, dampen the material with acetone and transfer it to a suitable container.[6]
-
Use absorbent paper dampened with acetone to clean up any remaining material.[6]
-
Wash all contaminated surfaces with acetone followed by a soap and water solution.[6]
5. Disposal:
-
Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[3][4][5][8]
-
Do not allow the product to enter drains, ground water, or surface water.[1][8]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 5. nj.gov [nj.gov]
- 6. 2,4-DINITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. echemi.com [echemi.com]
- 8. cpachem.com [cpachem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
